MethADP trisodium
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H14N5Na3O9P2 |
|---|---|
Molecular Weight |
491.17 g/mol |
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/C11H17N5O9P2.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |
InChI Key |
HFZIEMSAEKBTDI-MTQUBGKESA-K |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Methylthioadenosine 5'-diphosphate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) Bioactivity
2-Methylthioadenosine 5'-diphosphate trisodium salt (2-MeSADP) is a potent and selective agonist for several P2Y purinergic receptors, playing a critical role in various physiological processes, most notably platelet activation and aggregation. This guide elucidates the intricate molecular mechanisms orchestrated by 2-MeSADP, providing a comprehensive resource for researchers in pharmacology and drug development.
2-MeSADP exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) of the P2Y family. The primary targets of 2-MeSADP are the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[1][2][3] The activation of these receptors initiates distinct downstream signaling cascades that culminate in a cellular response.
The interaction of 2-MeSADP with these receptors is characterized by high affinity and potency. Upon binding, it induces a conformational change in the receptor, facilitating the coupling and activation of intracellular heterotrimeric G proteins. The specific G protein activated is dependent on the P2Y receptor subtype.
Quantitative Analysis of 2-MeSADP Receptor Affinity and Potency
The efficacy of 2-MeSADP as a P2Y receptor agonist has been quantified in numerous studies. The following tables summarize the key affinity (Ki), potency (EC₅₀), and inhibitory concentration (IC₅₀) values reported in the literature.
| Receptor Subtype | Species | Parameter | Value | Reference |
| P2Y₁ | Human | pEC₅₀ | 8.29 | [1] |
| P2Y₁₂ | Human | EC₅₀ | 5 nM | [1][3] |
| P2Y₁₃ | Human | EC₅₀ | 19 nM | [1][3] |
| P2Y₁₃ | Mouse | EC₅₀ | 6.2 nM | [1] |
| P2Y₆ | Rat | pEC₅₀ | 5.75 | [1] |
| Ligand | Receptor | Parameter | Value | Reference |
| ADP | P2Y₁₂ | Ki | 3.5 µM | [4] |
| ATP | P2Y₁₂ | Ki | 7 µM | [4] |
| 2-azido-ADP | P2Y₁₂ | Ki | 0.12 µM | [4] |
| IDP | P2Y₁₂ | Ki | 150 µM | [4] |
| GDP | P2Y₁₂ | Ki | 350 µM | [4] |
| AMP | P2Y₁₂ | Ki | 800 µM | [4] |
Signaling Pathways Activated by 2-MeSADP
The binding of 2-MeSADP to its cognate P2Y receptors triggers two primary signaling pathways, largely dictated by the G-protein to which the receptor is coupled.
The Gq-P2Y₁ Pathway and Calcium Mobilization
The P2Y₁ receptor is coupled to the Gq family of G proteins.[5][6] Activation of P2Y₁ by 2-MeSADP leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is a critical event in platelet shape change.[7][8]
The Gi-P2Y₁₂/P2Y₁₃ Pathway and cAMP Inhibition
The P2Y₁₂ and P2Y₁₃ receptors are coupled to the Gi family of G proteins.[5][6] Upon activation by 2-MeSADP, the α subunit of Gi dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4] cAMP is a crucial negative regulator of platelet activation; therefore, its reduction by 2-MeSADP promotes and sustains platelet aggregation.[9]
Experimental Protocols
The elucidation of 2-MeSADP's mechanism of action relies on a suite of well-established experimental procedures.
Platelet Aggregation Assay
This assay directly measures the primary physiological effect of 2-MeSADP on platelets.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes to prevent coagulation. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Light Transmission Aggregometry: PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Addition of 2-MeSADP: A known concentration of 2-MeSADP is added to the PRP.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.[10]
Adenylyl Cyclase Inhibition Assay
This assay quantifies the effect of 2-MeSADP on cAMP levels.
-
Platelet Preparation: Washed platelets are prepared from whole blood.
-
Stimulation of Adenylyl Cyclase: Platelets are incubated with an adenylyl cyclase stimulator, such as prostaglandin E₁ (PGE₁), to elevate basal cAMP levels.
-
Incubation with 2-MeSADP: The PGE₁-treated platelets are then incubated with varying concentrations of 2-MeSADP.
-
cAMP Measurement: The reaction is stopped, and the platelets are lysed. The intracellular cAMP concentration is then determined using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). A decrease in cAMP levels in the presence of 2-MeSADP indicates Gi-coupled receptor activation.[4]
Calcium Mobilization Assay
This assay measures the 2-MeSADP-induced increase in intracellular calcium.
-
Cell Loading: Platelets or cells expressing the P2Y₁ receptor are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the loaded cells is measured using a fluorometer or a fluorescence microscope.
-
Addition of 2-MeSADP: 2-MeSADP is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is recorded over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating Gq-coupled receptor activation.[7][8]
Conclusion
2-Methylthioadenosine 5'-diphosphate trisodium salt is a pivotal pharmacological tool for investigating the roles of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors in cellular signaling. Its potent agonism and the distinct downstream pathways activated by these receptors make it an invaluable compound in the study of platelet biology, thrombosis, and other physiological processes. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for its effective application in research and the development of novel therapeutics targeting the purinergic signaling system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methylthioadenosine diphosphate trisodium salt | Tocris Bioscience [tocris.com]
- 3. 2-(METHYLTHIO)-ADENOSINE 5'-TRIHYDROGEN DIPHOSPHATE TRISODIUM CAS#: 34983-48-7 [amp.chemicalbook.com]
- 4. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to MethADP Trisodium as a P2Y Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MethADP (2-Methylthioadenosine 5'-diphosphate) trisodium salt, also known as 2-MeSADP, is a potent and selective agonist for a subset of the P2Y family of G protein-coupled receptors (GPCRs). This guide provides a comprehensive technical overview of MethADP's pharmacological profile, its interaction with specific P2Y receptor subtypes, and detailed methodologies for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing MethADP as a tool for investigating purinergic signaling pathways and for the development of novel therapeutics targeting these receptors.
Core Pharmacology of MethADP Trisodium
MethADP is a stable analog of adenosine diphosphate (ADP) that exhibits high affinity and agonist activity primarily at the P2Y1, P2Y12, and P2Y13 receptor subtypes. Its selectivity profile makes it an invaluable tool for dissecting the individual contributions of these receptors to various physiological and pathophysiological processes.
Data Presentation: Receptor Affinity and Potency of MethADP
The following tables summarize the quantitative data for MethADP (2-MeSADP) activity at human P2Y receptors. These values are critical for designing and interpreting experiments aimed at understanding the compound's effects on cellular signaling.
| Receptor Subtype | Ligand | Parameter | Value | Species | Reference(s) |
| P2Y1 | 2-MeSADP | pEC50 | 8.29 | Human | [1][2] |
| P2Y12 | 2-MeSADP | EC50 | 5 nM | Human | [1][2] |
| P2Y13 | 2-MeSADP | EC50 | 19 nM | Human | [1][2] |
| P2Y6 | 2-MeSADP | pEC50 | 5.75 | Rat | [1][2] |
Table 1: Potency of MethADP (2-MeSADP) at P2Y Receptors. This table highlights the high potency of MethADP at the P2Y1, P2Y12, and P2Y13 receptors. The pEC50 value for the P2Y1 receptor can be converted to an EC50 of approximately 5.13 nM.
| Receptor Subtype | Radioligand | Competitor | Parameter | Value | Species | Reference(s) |
| P2Y1 | [³H]MRS2500 | 2-MeSADP | Ki | ~1-10 nM | Human | [3] |
| P2Y12 | [³H]2MeSADP | 2-MeSADP | Kd | 4.9 nM | Human |
Table 2: Binding Affinity of MethADP (2-MeSADP) at P2Y Receptors. This table presents the binding affinity of MethADP at P2Y1 and P2Y12 receptors, demonstrating its high affinity for these targets.
Signaling Pathways Activated by MethADP
MethADP activates distinct downstream signaling cascades depending on the P2Y receptor subtype it engages. The P2Y1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the P2Y12 and P2Y13 receptors are coupled to Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6][7]
Visualization of Signaling Pathways
Caption: P2Y1 Receptor Gq Signaling Pathway.
Caption: P2Y12/P2Y13 Receptor Gi Signaling Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of MethADP's activity. The following sections provide step-by-step methodologies for key assays.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity of MethADP for the P2Y1 receptor using a radiolabeled antagonist, [³H]MRS2500.
Materials:
-
HEK293 cells stably expressing the human P2Y1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA
-
[³H]MRS2500 (specific activity ~80 Ci/mmol)
-
This compound salt
-
Non-specific binding control (e.g., 10 µM unlabeled MRS2500)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-P2Y1 cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of MethADP.
-
Add 50 µL of [³H]MRS2500 (final concentration ~1 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration apparatus.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the MethADP concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration in response to P2Y1 receptor activation by MethADP using the fluorescent calcium indicator Fluo-4 AM.[8][9][10][11]
Materials:
-
HEK293 cells stably expressing the human P2Y1 receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid
-
This compound salt
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293-P2Y1 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution: 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Wash the cells twice with HBSS containing 2.5 mM probenecid.
-
Add 100 µL of HBSS with 2.5 mM probenecid to each well.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate for 10 minutes.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Inject 20 µL of varying concentrations of MethADP into the wells while continuously recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of F/F₀ (where F₀ is the baseline fluorescence) against the logarithm of the MethADP concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Adenylyl Cyclase Inhibition Assay
This protocol details a method to measure the inhibition of adenylyl cyclase activity in response to P2Y12 or P2Y13 receptor activation by MethADP. The assay measures the reduction in forskolin-stimulated cAMP production.[12][13]
Materials:
-
CHO cells stably expressing the human P2Y12 or P2Y13 receptor
-
Cell culture medium
-
Stimulation buffer: PBS containing 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
This compound salt
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Culture and Treatment:
-
Culture CHO-P2Y12 or CHO-P2Y13 cells in 24-well plates until they reach 80-90% confluency.
-
Wash the cells once with pre-warmed PBS.
-
Pre-incubate the cells with varying concentrations of MethADP in stimulation buffer for 15 minutes at 37°C.
-
Add forskolin (final concentration 10 µM) to all wells (except for the basal control) and incubate for a further 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the stimulation buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of MethADP.
-
Plot the percentage of inhibition against the logarithm of the MethADP concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Experimental Workflow and Logical Relationships
The characterization of a P2Y receptor agonist like MethADP follows a logical progression of experiments to determine its affinity, potency, and functional effects.
References
- 1. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. agilent.com [agilent.com]
- 11. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
α,β-Methylene ADP Trisodium Salt as a CD73 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of α,β-methylene adenosine 5'-diphosphate (α,β-methylene ADP) trisodium salt, a widely utilized inhibitor of the ecto-5'-nucleotidase (CD73). CD73 is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. The accumulation of extracellular adenosine in the tumor microenvironment is a key mechanism of immunosuppression. By inhibiting CD73, α,β-methylene ADP blocks the production of adenosine, thereby enhancing anti-tumor immune responses. This document details the mechanism of action of α,β-methylene ADP, provides quantitative data on its inhibitory activity, outlines key experimental protocols for its use, and illustrates the relevant biological pathways.
Introduction to CD73 and the Adenosinergic Pathway
CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, plays a pivotal role in extracellular nucleotide metabolism.[1] It functions as the terminal enzyme in the conversion of extracellular adenosine triphosphate (ATP) to adenosine. This process begins with the hydrolysis of ATP and adenosine diphosphate (ADP) to AMP by the ectonucleotidase CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine.[2]
In the context of cancer, the tumor microenvironment is often characterized by high levels of extracellular ATP released from dying or stressed cells. The sequential action of CD39 and CD73 leads to the accumulation of adenosine, which exerts potent immunosuppressive effects through its interaction with adenosine receptors (A1, A2A, A2B, and A3) on various immune cells.[2][3] This "adenosinergic halo" impairs the function of effector T cells and natural killer (NK) cells, promotes the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and thus facilitates tumor immune evasion.[3] Consequently, inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.
α,β-Methylene ADP: A Competitive Inhibitor of CD73
α,β-Methylene ADP, also known as APCP or AOPCP, is a non-hydrolyzable analog of AMP. The substitution of an oxygen atom with a methylene group between the α and β phosphates renders the molecule resistant to cleavage by CD73. It acts as a competitive inhibitor, binding to the active site of CD73 and preventing the binding and subsequent dephosphorylation of the natural substrate, AMP.
Quantitative Inhibitory Activity
The inhibitory potency of α,β-methylene ADP against CD73 has been characterized by its Inhibitory Constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. cell-surface expressed) and the assay methodology.
| Inhibitor | Enzyme Source | Assay Type | Reported Value | Reference |
| α,β-Methylene ADP (APCP) | Human recombinant CD73 | Not Specified | Ki = 88 nM | [4] |
| α,β-Methylene ADP (APCP) | Rat recombinant CD73 | Not Specified | Ki = 167 nM | [5] |
| α,β-Methylene ADP (APCP) | Human U138 MG cells (glioblastoma) | Malachite Green | Final concentration for inhibition: 10 µM | [5] |
| N6-benzyl-α,β-methylene-ADP | Human recombinant CD73 | Not Specified | Ki = 2 nM | [4] |
| 2-chloro-α,β-methylene-ADP | Human recombinant CD73 | Not Specified | Ki = 6 nM | [4] |
| N6-(4-chlorobenzyl)-α,β-methylene-ADP | Rat recombinant CD73 | Not Specified | Ki = 7.23 nM | [6] |
| N6-phenylethyl-α,β-methylene-ADP | Rat recombinant CD73 | Not Specified | Ki = 8.04 nM | [6] |
| N6-benzyl-adenosine-5'-O-[(phosphonomethyl)phosphonic acid] | Rat recombinant CD73 | Not Specified | Ki = 9.03 nM | [6] |
| 2-iodo-adenosine-5'-O-[(phosphonomethyl)phosphonic acid] | Human CD73 | Not Specified | Ki = 3-6 nM | [7] |
| 2-chloro-adenosine-5'-O-[(phosphonomethyl)phosphonic acid] | Human CD73 | Not Specified | Ki = 3-6 nM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of α,β-methylene ADP as a CD73 inhibitor.
In Vitro CD73 Activity Assays
Two common methods for measuring CD73 activity in vitro are the Malachite Green assay and luciferase-based assays.
This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0.
-
Malachite Green Reagent: Prepare according to manufacturer's instructions or as a solution of malachite green hydrochloride and ammonium molybdate in acid.
-
Substrate Solution: Prepare a stock solution of AMP in assay buffer (e.g., 10 mM).
-
Inhibitor Solution: Prepare a stock solution of α,β-methylene ADP trisodium salt in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of varying concentrations of α,β-methylene ADP or vehicle control.
-
Add 10 µL of recombinant CD73 enzyme or cell lysate containing CD73.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of AMP substrate solution (final concentration in the low micromolar range).
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Determine the percent inhibition for each concentration of α,β-methylene ADP and calculate the IC50 value.
-
This assay measures the amount of ATP remaining after a series of enzymatic reactions, where the final step is the conversion of AMP to ATP, which is then quantified by a luciferase-luciferin reaction.
Principle: CD73 activity is inversely proportional to the amount of ATP detected. In the presence of an inhibitor, CD73 activity is reduced, leading to less AMP consumption and consequently a lower luminescent signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris/phosphate, 20 mM MgSO₄, 4 mM EGTA, 2 mM ATP, 1 mM dithiothreitol, pH 7.8.[8]
-
Lysis Buffer (for cell-based assays): 25 mM Tris/phosphate, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM dithiothreitol, pH 7.8.[8]
-
Luciferin Solution: Prepare a 1 mM solution of D-luciferin.[8]
-
Substrate/Enzyme Mix: Prepare a mixture containing AMP, ADP, and the necessary enzymes to convert AMP to ATP (e.g., adenylate kinase).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate or recombinant CD73 to each well.
-
Add 10 µL of varying concentrations of α,β-methylene ADP or vehicle control.
-
Add 40 µL of the substrate/enzyme mix.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Add 100 µL of a luciferase/luciferin-containing reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to CD73 activity.
-
Calculate the percent inhibition for each concentration of α,β-methylene ADP and determine the IC50 value.
-
In Vivo Inhibition of CD73
The following protocol is a general guideline for assessing the in vivo efficacy of α,β-methylene ADP in a mouse tumor model.
Materials:
-
α,β-Methylene ADP trisodium salt
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle
-
Tumor-bearing mice (e.g., C57BL/6 mice with B16-F10 melanoma)
-
Calipers for tumor measurement
Protocol:
-
Animal Model:
-
Inject tumor cells (e.g., 3 x 10⁵ B16-F10 melanoma cells) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Inhibitor Preparation and Administration:
-
Dissolve α,β-methylene ADP trisodium salt in sterile PBS to the desired concentration.
-
Administer α,β-methylene ADP to the mice. A common dose is 400 µ g/mouse , administered peritumorally or intraperitoneally. The frequency of administration can vary (e.g., every other day).
-
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the general health and body weight of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells) or cytokine analysis.
-
Signaling Pathways and Visualizations
The CD73 Signaling Pathway
The expression and activity of CD73 are regulated by various upstream signaling pathways. Key regulators include:
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): Hypoxia in the tumor microenvironment induces HIF-1α, which upregulates CD73 expression.
-
Transforming Growth Factor-beta (TGF-β): TGF-β can induce CD73 expression on various cell types.
-
Pro-inflammatory Cytokines: Cytokines such as Interleukin-6 (IL-6) can modulate CD73 expression.
-
Oncogenic Pathways: The EGFR/Ras-Raf-ERK, Wnt/β-catenin, and NFκB signaling pathways have been shown to regulate CD73 expression.[3]
The downstream effects of CD73 are primarily mediated by adenosine and its receptors, leading to the suppression of anti-tumor immunity.
Caption: CD73 signaling pathway and inhibition by α,β-methylene ADP.
Experimental Workflow for CD73 Inhibition
The following diagram illustrates a typical workflow for evaluating the efficacy of α,β-methylene ADP as a CD73 inhibitor, from in vitro characterization to in vivo studies.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Substituted α,β-Methylene-ADP Derivatives: Potent Competitive Ecto-5'-nucleotidase (CD73) Inhibitors with Variable Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
An In-depth Technical Guide to the Biological Functions of 2-MeSADP Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-MeSADP Trisodium Salt
2-Methylthioadenosine diphosphate trisodium salt (2-MeSADP) is a synthetic and potent analog of adenosine diphosphate (ADP). It serves as a powerful agonist for purinergic P2Y receptors, playing a critical role in various physiological processes, most notably in platelet activation and aggregation.[1][2][3] Its selectivity for specific P2Y receptor subtypes makes it an invaluable tool in cardiovascular research and a molecule of interest in the development of therapeutic agents targeting thrombotic diseases.[3][4] This guide provides a comprehensive overview of the core biological functions of 2-MeSADP, its quantitative agonist profile, the signaling pathways it activates, and detailed experimental protocols for its study.
Core Biological Functions
2-MeSADP is a potent agonist for several P2Y receptors, which are a class of G protein-coupled receptors (GPCRs). Its primary biological effects are mediated through the activation of P2Y1, P2Y12, and P2Y13 receptors.[4][5]
Platelet Aggregation and Shape Change: One of the most well-documented functions of 2-MeSADP is its ability to induce platelet aggregation and shape change.[1][2] The activation of both P2Y1 and P2Y12 receptors on the platelet surface is essential for a full aggregation response to ADP.[2] The P2Y1 receptor is primarily responsible for initiating platelet shape change and weak, transient aggregation, while the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response.[2][6] 2-MeSADP, by activating both these receptors, is a powerful inducer of platelet aggregation.[2]
Inhibition of Cyclic AMP Accumulation: The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[1] Activation of the P2Y12 receptor by 2-MeSADP leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine monophosphate (cAMP).[1][7][8] cAMP is a key negative regulator of platelet activation, and its reduction by 2-MeSADP is a critical step in promoting platelet aggregation.[9]
Intracellular Calcium Mobilization: The P2Y1 receptor is coupled to the Gq class of G proteins.[10] Upon activation by 2-MeSADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][10] This calcium signal is a key event in the initiation of platelet shape change and aggregation.[4]
Other Cellular Effects: Beyond its well-established role in platelet biology, 2-MeSADP has been investigated for its effects in other cellular contexts. For instance, it has been shown to enhance locomotor recovery after acute spinal cord injury in animal models, suggesting a potential role in neuronal regeneration and remyelination.
Quantitative Agonist Profile
The potency and selectivity of 2-MeSADP for various P2Y receptors have been quantified in numerous studies. The following tables summarize the key quantitative data for its agonist activity.
| Receptor | Species | Parameter | Value |
| P2Y1 | Human | pEC50 | 8.29 |
| P2Y12 | Human | EC50 | 5 nM |
| P2Y12 | Human | pEC50 | 9.05 |
| P2Y13 | Human | EC50 | 19 nM |
| P2Y13 | Mouse | EC50 | 6.2 nM |
| P2Y6 | Rat | pEC50 | 5.75 |
Signaling Pathways
The biological effects of 2-MeSADP are mediated by distinct signaling pathways coupled to the P2Y1 and P2Y12 receptors.
Caption: P2Y1 Receptor Signaling Pathway activated by 2-MeSADP.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. P2Y receptor - Wikipedia [en.wikipedia.org]
- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coagulation - Wikipedia [en.wikipedia.org]
- 10. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
The Role of MethADP Trisodium in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MethADP trisodium, also known as 2-MeS-ADP trisodium, is a potent and specific agonist of P2Y purinergic receptors, playing a critical role in the initiation and amplification of platelet aggregation. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and quantitative parameters associated with this compound-induced platelet activation. Detailed experimental protocols for studying its effects are provided, alongside a comprehensive summary of key data to support research and drug development in the field of thrombosis and hemostasis.
Introduction
Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Adenosine diphosphate (ADP) is a key mediator of platelet activation, and its effects are primarily mediated through two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. This compound is a stable and potent analog of ADP that has been instrumental in elucidating the distinct roles of these receptors in platelet function. Its high affinity for the P2Y12 receptor, in particular, makes it a valuable tool for studying the signaling cascades that lead to robust and sustained platelet aggregation. This guide will explore the core aspects of this compound's interaction with platelets, providing a technical resource for researchers in the field.
Mechanism of Action and Signaling Pathways
This compound induces platelet aggregation by co-activating two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12. These receptors are coupled to different G-proteins and initiate separate but synergistic signaling pathways that culminate in platelet activation, shape change, and aggregation.
-
P2Y1 Receptor Pathway: The P2Y1 receptor is coupled to Gq. Upon activation by this compound, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium (Ca2+) into the cytoplasm. This initial, transient increase in intracellular calcium is responsible for platelet shape change and the initiation of aggregation.
-
P2Y12 Receptor Pathway: The P2Y12 receptor is coupled to Gi. Activation of the P2Y12 receptor by this compound leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. The activation of the P2Y12 receptor is crucial for the amplification and stabilization of the platelet aggregate.[2] It potentiates the release of dense granules containing ADP and other agonists, further propagating the activation signal.
The synergistic action of both P2Y1 and P2Y12 receptor pathways is essential for a full and irreversible platelet aggregation response to ADP and its analogs like this compound.
Below is a diagram illustrating the signaling pathways activated by this compound in platelets.
Quantitative Data
The following tables summarize key quantitative data for this compound (2-MeS-ADP) in relation to its effects on platelet P2Y receptors.
Table 1: Potency (EC50/pEC50) of this compound on P2Y Receptors
| Receptor | Species | Parameter | Value | Reference(s) |
| P2Y12 | Human | EC50 | 5 nM | [3][4] |
| P2Y13 | Human | EC50 | 19 nM | [3][4] |
| P2Y13 | Mouse | EC50 | 6.2 nM | [3][4] |
| P2Y1 | Human | pEC50 | 8.29 | [3][4] |
| P2Y6 | Rat | pEC50 | 5.75 | [3][4] |
| P2Y Receptors | Dog | pEC50 | 8.50 ± 0.26 | [5] |
| P2Y Receptors | Cat | pEC50 | 8.24 ± 0.16 | [5] |
| P2Y Receptors | Human | pEC50 | 8.02 ± 0.20 | [5] |
Table 2: Binding Affinity (Ki) and Density (Bmax) of this compound
| Receptor | Species | Parameter | Value | Reference(s) |
| P2Y Receptors | Rat | Ki | 1.4 ± 0.1 nM | [6] |
| P2Y Receptors | Rat | Bmax | 160 ± 11 fmol/10^8 cells | [6] |
| Clopidogrel-resistant sites | Rat | Bmax | 47 ± 5 fmol/10^8 platelets | [6] |
| P2Y Receptors | Human (PSD patients) | KD | 2.8-3.9 nM | [7] |
| P2Y Receptors | Human (Normal) | KD | 3.8 (2.3-7.3) nM | [7] |
| P2Y Receptors | Human (PSD patients) | Binding Sites/platelet | 347, 443, 490 | [7] |
| P2Y Receptors | Human (Normal) | Binding Sites/platelet | 647 (530-1102) | [7] |
PSD: Primary Secretion Defect
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.
Platelet Aggregation using Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
4.1.1. Materials
-
This compound (2-MeS-ADP) stock solution (e.g., 1 mM in saline)
-
Human whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer
-
Plastic tubes and pipettes
-
Centrifuge
4.1.2. Protocol
-
Blood Collection: Collect human venous blood into plastic tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[8]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.[9]
-
Carefully aspirate the upper layer of PRP using a plastic pipette and transfer it to a clean plastic tube.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining platelets and cells.
-
Collect the supernatant, which is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for a few minutes.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
Below is a workflow diagram for the Light Transmission Aggregometry protocol.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) in platelets upon stimulation with this compound, typically using a fluorescent calcium indicator like Fura-2 AM.
4.2.1. Materials
-
This compound (2-MeS-ADP) stock solution
-
Platelet-rich plasma (PRP) or washed platelets
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Fluorescence spectrophotometer or plate reader with dual excitation capabilities
-
Calcium-free buffer (e.g., Tyrode's buffer without calcium)
4.2.2. Protocol
-
Platelet Preparation: Prepare PRP as described for LTA. For some applications, washed platelets may be preferred to remove plasma components.
-
Fura-2 AM Loading:
-
Incubate the platelets with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark. The AM ester allows the dye to cross the cell membrane.
-
Once inside the platelet, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.
-
-
Washing (for washed platelets): After loading, centrifuge the platelets and resuspend them in a calcium-free buffer to remove extracellular Fura-2 AM.
-
Fluorescence Measurement:
-
Place the Fura-2-loaded platelet suspension in a cuvette or a microplate well in the fluorescence spectrophotometer.
-
Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm (for calcium-bound Fura-2) and 380 nm (for calcium-free Fura-2), while measuring the emission at 510 nm.
-
Add this compound to the platelet suspension to the desired final concentration.
-
Continuously record the fluorescence ratio (340/380 nm) over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
-
Calibration (Optional): To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) and a saturating concentration of calcium.
Below is a workflow diagram for the intracellular calcium mobilization assay.
Drug Development and Research Applications
This compound is an invaluable tool for researchers and drug development professionals working on antiplatelet therapies.
-
Target Validation: It is used to validate the P2Y12 receptor as a key target for antithrombotic drugs. The potent and specific activation of this receptor by this compound allows for the clear demonstration of its central role in platelet aggregation.[2]
-
Screening of P2Y12 Antagonists: this compound serves as a standard agonist in high-throughput screening assays to identify and characterize novel P2Y12 receptor antagonists. The ability of a compound to inhibit this compound-induced platelet aggregation is a primary indicator of its potential as an antiplatelet agent.
-
Mechanism of Action Studies: By using this compound in conjunction with specific inhibitors of downstream signaling molecules, researchers can dissect the intricate signaling pathways involved in platelet activation.
-
Comparative Pharmacology: The consistent and robust response induced by this compound allows for the comparative analysis of different antiplatelet drugs, helping to determine their relative potencies and mechanisms of action.
Conclusion
This compound is a cornerstone pharmacological tool for the study of platelet biology and the development of novel antiplatelet therapies. Its potent and selective agonism at P2Y receptors, particularly P2Y12, provides a reliable and reproducible means to induce and study platelet aggregation. The detailed understanding of its mechanism of action, the associated signaling pathways, and the availability of robust experimental protocols, as outlined in this guide, will continue to facilitate groundbreaking research and the development of more effective treatments for thrombotic disorders.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets [mdpi.com]
- 6. Evidence for the existence of two different ADP-binding sites on rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deficiency of (33P)2MeS-ADP binding sites on platelets with secretion defect, normal granule stores and normal thromboxane A2 production. Evidence that ADP potentiates platelet secretion independently of the formation of large platelet aggregates and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. haemochrom.de [haemochrom.de]
Investigating the ATP-Adenosine Pathway with MethADP Trisodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the crucial role of the ATP-adenosine pathway in cellular signaling and introduces MethADP trisodium as a key pharmacological tool for its investigation. This document provides a comprehensive overview of the pathway, detailed experimental protocols for its study, and quantitative data on the inhibitory effects of this compound.
Introduction to the ATP-Adenosine Pathway
Extracellular adenosine triphosphate (ATP) and its breakdown product, adenosine, are critical signaling molecules involved in a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cancer immunity. The concentration of these purines in the extracellular space is tightly regulated by a cascade of ecto-enzymes.
The canonical pathway for extracellular adenosine generation involves two key cell surface enzymes:
-
CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the process by hydrolyzing ATP and adenosine diphosphate (ADP) into adenosine monophosphate (AMP)[1].
-
CD73 (Ecto-5'-nucleotidase): CD73 then catalyzes the dephosphorylation of AMP into adenosine[1][2].
Adenosine subsequently exerts its effects by binding to one of four G protein-coupled adenosine receptors (A1, A2A, A2B, or A3), leading to downstream signaling cascades that modulate cellular function. The interplay between the pro-inflammatory signals often triggered by ATP and the generally immunosuppressive and modulatory effects of adenosine makes this pathway a critical therapeutic target.
This compound: A Tool for Pathway Interrogation
This compound , chemically known as Adenosine 5'-(α,β-methylene)diphosphate trisodium, is a specific inhibitor of CD73[3][4]. By blocking the final step in the extracellular adenosine synthesis pathway, this compound allows researchers to dissect the functional consequences of reduced adenosine production. It is a non-hydrolyzable analog of AMP, which acts as a competitive inhibitor of CD73[5].
Mechanism of Action
This compound mimics the natural substrate of CD73, AMP, and binds to the active site of the enzyme. However, due to the stable methylene bridge between the alpha and beta phosphate groups, it cannot be hydrolyzed. This stable binding effectively blocks the conversion of AMP to adenosine, leading to a decrease in extracellular adenosine concentrations.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound (also referred to as AMP-CP or AOPCP in the literature) against CD73.
| Compound | Target | Assay Substrate Concentration | IC50 | Ki | Species | Reference |
| MethADP (AMP-CP) | CD73 | 5 µM AMP | 0.157 µM | - | Human | [5] |
| MethADP (AMP-CP) | CD73 | 10 µM AMP | 0.30 µM | - | Human | [5] |
| N⁶-(4-chlorobenzyl)-α,β-methylene-ADP | CD73 | Not Specified | - | 7.23 nM | Rat | |
| N⁶-phenylethyl-α,β-methylene-ADP | CD73 | Not Specified | - | 8.04 nM | Rat | |
| N⁶-benzyl-α,β-methylene-ADP | CD73 | Not Specified | - | 9.03 nM | Rat |
Note: Data for derivatives of α,β-methylene-ADP are included to provide context on the potency of this class of inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the ATP-adenosine pathway using this compound.
In Vitro CD73 Activity Assay (Malachite Green Assay)
This protocol is adapted from methodologies used to measure the enzymatic activity of ectonucleotidases by detecting the release of inorganic phosphate (Pi).
Objective: To determine the inhibitory effect of this compound on CD73 activity.
Principle: CD73 hydrolyzes AMP to adenosine and inorganic phosphate (Pi). The amount of Pi produced is quantified using a malachite green-based colorimetric reagent.
Materials:
-
Recombinant human CD73
-
AMP (substrate)
-
This compound (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 10 mM MgCl₂
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water. Further dilutions should be made in the Assay Buffer.
-
Prepare a stock solution of AMP in Assay Buffer.
-
Dilute recombinant CD73 to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer (for control) or 20 µL of varying concentrations of this compound.
-
Add 20 µL of the diluted CD73 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of AMP solution to each well. The final concentration of AMP should be at or near its Km for CD73 (approximately 2.5 µM)[5].
-
Incubate the plate at 37°C for a set period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings to the concentration of Pi produced.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Measurement of Adenosine Production by HPLC
Objective: To quantify the effect of this compound on adenosine production from extracellular AMP by cultured cells.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of adenosine in cell culture supernatants.
Materials:
-
Cell line expressing CD73 (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
AMP
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture:
-
Culture the cells to near confluency in appropriate culture vessels.
-
On the day of the experiment, wash the cells with a serum-free medium or buffer.
-
-
Inhibition and Substrate Addition:
-
Pre-incubate the cells with varying concentrations of this compound in the assay medium for 30 minutes at 37°C.
-
Add AMP to the medium to a final concentration of 10-100 µM.
-
-
Sample Collection:
-
At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the cell culture supernatant.
-
Immediately stop the enzymatic reaction in the collected samples, for example, by adding a stop solution containing EDTA and boiling[6].
-
-
Sample Preparation:
-
Centrifuge the samples to remove any cellular debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate the purine nucleosides using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of methanol in a phosphate buffer).
-
Detect adenosine by its UV absorbance at approximately 260 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of adenosine.
-
Quantify the amount of adenosine in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of adenosine produced over time for each inhibitor concentration to determine the effect of this compound on the rate of adenosine formation.
-
Visualization of Pathways and Workflows
ATP to Adenosine Conversion Pathway
Caption: The enzymatic cascade of extracellular ATP conversion to adenosine and its modulation by this compound.
Experimental Workflow for CD73 Inhibition Assay
Caption: A stepwise workflow for determining the inhibitory potential of this compound on CD73 activity.
Downstream Consequences of CD73 Inhibition
By inhibiting CD73, this compound effectively reduces the local concentration of immunosuppressive adenosine in the extracellular environment. This has several important downstream consequences that are of interest to researchers:
-
Enhanced Anti-Tumor Immunity: In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells such as T cells and natural killer (NK) cells. Inhibition of CD73 can restore the anti-tumor immune response.
-
Modulation of Inflammation: The ATP-adenosine balance is critical in regulating inflammation. Blocking adenosine production can alter the inflammatory milieu, which can be either beneficial or detrimental depending on the context.
-
Alteration of Purinergic Receptor Signaling: Reduced adenosine levels lead to decreased activation of adenosine receptors (A1, A2A, A2B, A3). Conversely, the accumulation of AMP may have its own signaling consequences, although these are less well-characterized.
Conclusion
This compound is a valuable pharmacological tool for the in-depth investigation of the ATP-adenosine pathway. Its specific inhibition of CD73 allows for the precise modulation of extracellular adenosine levels, enabling researchers to explore the functional roles of this critical signaling pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. Careful consideration of experimental conditions, including inhibitor concentration and substrate availability, is crucial for obtaining robust and reproducible results.
References
- 1. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced ATP release and CD73‐mediated adenosine formation sustain adenosine A2A receptor over‐activation in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
The Discovery and Initial Characterization of 2-Methylthioadenosine Diphosphate (2-MeS-ADP) Trisodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols related to 2-Methylthioadenosine Diphosphate Trisodium (2-MeS-ADP), a potent and selective agonist for several subtypes of the P2Y purinergic receptor. This document details the pharmacological properties of 2-MeS-ADP, its mechanism of action, and its pivotal role in platelet aggregation and other physiological processes. Detailed methodologies for platelet aggregation assays, intracellular calcium mobilization, and adenylyl cyclase inhibition assays are provided to facilitate further research and application in drug development.
Introduction
Adenosine diphosphate (ADP) is a critical signaling molecule involved in a myriad of physiological processes, most notably hemostasis and thrombosis through its action on platelet P2Y receptors. The quest for more potent and selective pharmacological tools to dissect the roles of individual P2Y receptor subtypes led to the development of synthetic ADP analogs. Among these, 2-Methylthioadenosine Diphosphate (2-MeS-ADP) has emerged as a cornerstone research tool. The addition of a methylthio group at the 2-position of the adenine ring significantly enhances its potency at specific P2Y receptors compared to the endogenous ligand, ADP. This guide summarizes the foundational knowledge of 2-MeS-ADP, from its chemical nature to its biological functions and the experimental methods used for its characterization.
Discovery and Synthesis
The development of 2-MeS-ADP was a result of structure-activity relationship studies aimed at enhancing the potency and selectivity of adenosine nucleotides for P2Y receptors. Early research in the 1980s identified 2-methylthio-substituted adenosine analogs as powerful platelet aggregating agents.
Synthesis of 2-Methylthioadenosine Diphosphate Trisodium:
The synthesis of 2-MeS-ADP generally involves the chemical modification of a precursor molecule, such as 2-methylthioadenosine, followed by phosphorylation to introduce the diphosphate moiety. A common synthetic route is outlined below:
-
Starting Material: The synthesis typically begins with 2-methylthioadenosine.
-
Phosphorylation: The 5'-hydroxyl group of 2-methylthioadenosine is selectively phosphorylated. This can be achieved using a phosphorylating agent like phosphoryl chloride in a suitable solvent.
-
Second Phosphorylation: A second phosphate group is added to form the diphosphate. This is often accomplished by reacting the 5'-monophosphate intermediate with a phosphate donor, such as orthophosphate, in the presence of a coupling agent.
-
Purification: The crude product is then purified, typically using ion-exchange chromatography, to isolate the 2-MeS-ADP.
-
Salt Formation: The purified 2-MeS-ADP is converted to its trisodium salt by titration with a sodium base (e.g., sodium hydroxide or sodium bicarbonate) and subsequent lyophilization to yield a stable, water-soluble powder.
Physicochemical Properties
A summary of the key physicochemical properties of 2-MeS-ADP trisodium is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₄N₅Na₃O₁₀P₂S |
| Molecular Weight | 539.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Purity (Typical) | ≥98% (HPLC) |
| CAS Number | 475193-31-8 |
Pharmacological Characterization
2-MeS-ADP is a potent agonist at a subset of P2Y receptors, which are G protein-coupled receptors (GPCRs). Its primary targets are the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.
Receptor Selectivity and Potency
The potency of 2-MeS-ADP varies across different P2Y receptor subtypes and species. The following table summarizes its activity at human and rodent receptors.
| Receptor Subtype | Species | Potency (EC₅₀ / pEC₅₀) |
| P2Y₁ | Human | pEC₅₀ = 8.29 |
| P2Y₁₂ | Human | EC₅₀ = 5 nM |
| P2Y₁₃ | Human | EC₅₀ = 19 nM |
| P2Y₁₃ | Mouse | EC₅₀ = 6.2 nM |
| P2Y₆ | Rat | pEC₅₀ = 5.75 |
EC₅₀: Half maximal effective concentration. pEC₅₀: -log(EC₅₀).
Mechanism of Action and Signaling Pathways
Upon binding to its target P2Y receptors, 2-MeS-ADP initiates intracellular signaling cascades. The specific pathway depends on the G protein to which the receptor is coupled.
-
P2Y₁ and P2Y₁₃ Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC).
-
P2Y₁₂ Receptor: This receptor is coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the dissociated G protein can also activate other effectors, such as phosphoinositide 3-kinase (PI3K).
The following diagrams illustrate the primary signaling pathways activated by 2-MeS-ADP.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of 2-MeS-ADP.
Platelet Aggregation Assay
This assay measures the ability of 2-MeS-ADP to induce the aggregation of platelets in vitro.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
2-MeS-ADP trisodium stock solution (e.g., 1 mM in saline).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
-
Cuvettes and stir bars.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the upper layer, which is the PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Set the baseline with PRP (0% light transmission) and the reference with PPP (100% light transmission).
-
Add a specific concentration of 2-MeS-ADP to the PRP and record the change in light transmission over time (typically 5-10 minutes).
-
The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following stimulation with 2-MeS-ADP.
Materials:
-
Adherent cells expressing the P2Y receptor of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
2-MeS-ADP trisodium.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells with HBSS to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record the baseline fluorescence.
-
Add 2-MeS-ADP at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Adenylyl Cyclase Inhibition (cAMP) Assay
This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, in response to 2-MeS-ADP.
Materials:
-
Cells expressing the P2Y₁₂ receptor.
-
Forskolin (an adenylyl cyclase activator).
-
2-MeS-ADP trisodium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Cell Stimulation:
-
Incubate the cells with various concentrations of 2-MeS-ADP.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
-
Cell Lysis:
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
-
Data Analysis:
-
The inhibitory effect of 2-MeS-ADP is determined by the reduction in forskolin-stimulated cAMP levels.
-
An In-depth Technical Guide to MethADP Trisodium for Studying Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
MethADP (2-Methylthioadenosine diphosphate) trisodium is a potent and stable analog of adenosine diphosphate (ADP). It serves as a crucial pharmacological tool for investigating the complex network of purinergic signaling. Specifically, MethADP trisodium is a high-affinity agonist for several subtypes of P2Y receptors, a class of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides and play pivotal roles in a vast array of physiological and pathophysiological processes. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying P2Y receptor-mediated signaling pathways, complete with detailed experimental protocols and quantitative data.
Chemical and Physical Properties of this compound
This compound is valued in research for its stability and potent activity. Its key properties are summarized below.
| Property | Value | Reference |
| Full Chemical Name | 2-Methylthioadenosine diphosphate trisodium salt | [1] |
| Synonyms | 2-MeS-ADP trisodium | [2] |
| Molecular Formula | C₁₁H₁₄N₅Na₃O₁₀P₂S | |
| Molecular Weight | 539.24 g/mol | |
| CAS Number | 475193-31-8 | |
| Appearance | White granular or crystalline solid | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Store at -20°C |
Mechanism of Action: P2Y Receptor Activation
This compound selectively activates a subset of P2Y receptors, primarily the ADP-sensitive P2Y₁, P2Y₁₂, and P2Y₁₃ subtypes. Each of these receptors couples to distinct G proteins, initiating unique intracellular signaling cascades.
P2Y₁ Receptor Signaling
The P2Y₁ receptor is predominantly coupled to Gαq proteins.[4][5] Upon activation by this compound, Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6] The subsequent rise in intracellular Ca²⁺ and the presence of DAG collectively activate protein kinase C (PKC), leading to various cellular responses, including platelet shape change.[4][6]
P2Y₁₂ Receptor Signaling
The P2Y₁₂ receptor is a key player in platelet aggregation and thrombosis. It couples to Gαi proteins, which inhibit the enzyme adenylyl cyclase (AC).[7][8] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Reduced cAMP levels diminish the activity of protein kinase A (PKA), thereby promoting platelet activation. Additionally, P2Y₁₂ activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, further contributing to the amplification and stabilization of platelet aggregation.[7]
P2Y₁₃ Receptor Signaling
Similar to P2Y₁₂, the P2Y₁₃ receptor is coupled to Gαi and is activated by ADP.[9][10] Its activation can lead to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[11] However, the P2Y₁₃ receptor is noted for its signaling versatility. It can also trigger other pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt axis, which are involved in cell survival and metabolism.[9][10] This receptor has been implicated in diverse functions, including cholesterol metabolism and bone homeostasis.[9]
Quantitative Data: Receptor Potency and Affinity
The potency of this compound varies between different P2Y receptor subtypes. This selectivity is a key reason for its utility in dissecting the specific roles of each receptor.
| Receptor Subtype | Parameter | Value | Reference |
| Human P2Y₁ | pEC₅₀ | 8.29 | [1] |
| Human P2Y₁₂ | EC₅₀ | 5 nM | [1] |
| Human P2Y₁₂ | pEC₅₀ | 9.05 | |
| Human P2Y₁₃ | EC₅₀ | 19 nM | [1] |
| Mouse P2Y₁₃ | EC₅₀ | 6.2 nM | [1] |
| Rat P2Y₆ | pEC₅₀ | 5.75 | [1] |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.
Experimental Protocols and Workflows
This compound is widely used in functional assays to characterize P2Y receptor activity. Below are detailed protocols for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y₁.[12] It is a robust method for screening receptor agonists and antagonists.[13]
Detailed Methodology:
-
Cell Culture: Seed cells (e.g., HEK293 or CHO) stably or transiently expressing the P2Y₁ receptor into a black, clear-bottom 96-well microplate. Culture overnight to allow for cell attachment and growth.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer like Hank's Balanced Salt Solution (HBSS) with probenecid (to prevent dye extrusion).
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate the plate at 37°C for 45-60 minutes in the dark. This allows the cell-permeable dye to enter the cells and be cleaved into its active, Ca²⁺-sensitive form by intracellular esterases.
-
-
Assay Procedure:
-
After incubation, wash the cells gently with HBSS to remove excess extracellular dye.
-
Place the plate into a fluorescence microplate reader (e.g., FlexStation, FLIPR).
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Record a baseline fluorescence reading for approximately 15-20 seconds.
-
Using the instrument's integrated fluidics, add varying concentrations of this compound to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.
-
-
Data Analysis: The change in intracellular calcium is quantified by the increase in fluorescence intensity over the baseline. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Adenylyl Cyclase Inhibition Assay
This assay is used to study Gi-coupled receptors, such as P2Y₁₂ and P2Y₁₃, by measuring their ability to inhibit cAMP production.[14]
Detailed Methodology:
-
Preparation: Use whole cells or membrane preparations from cells expressing the P2Y₁₂ or P2Y₁₃ receptor.
-
Reaction Setup:
-
In each reaction tube, combine the cell membranes, a buffer solution containing Mg²⁺ or Mn²⁺ (cofactors for adenylyl cyclase), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound.
-
Add a known adenylyl cyclase activator, such as Forskolin, to stimulate cAMP production. This provides a high signal window against which inhibition can be measured.
-
-
Enzymatic Reaction:
-
cAMP Quantification:
-
The produced [³²P]cAMP is separated from the unreacted [α-³²P]ATP, typically using sequential column chromatography over Dowex and alumina.[16]
-
The amount of [³²P]cAMP is then quantified using liquid scintillation counting.
-
Alternatively, non-radioactive methods such as competitive immunoassays (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) can be used to measure cAMP levels.
-
-
Data Analysis: Calculate the percentage of inhibition of Forskolin-stimulated adenylyl cyclase activity at each concentration of this compound. Plot the percent inhibition against the agonist concentration to determine the IC₅₀ value.
Platelet Aggregation Assay
This compound is a powerful aggregating agent for platelets, making it a standard reagent in platelet function studies using light transmittance aggregometry (LTA).[1][17]
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood from a healthy, consenting donor via venipuncture into a tube containing sodium citrate as an anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP will be used as a reference for 100% aggregation.
-
-
Aggregometry:
-
Pipette a specific volume of PRP into a glass cuvette containing a small magnetic stir bar. Place the cuvette into the heating block (37°C) of a light transmittance aggregometer.
-
Calibrate the instrument by setting the light transmittance through the PRP to 0% and through the PPP to 100%.
-
Start the stirrer to ensure platelets remain in suspension.
-
Add a known concentration of this compound to the PRP cuvette to induce aggregation.
-
-
Data Acquisition and Analysis:
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this increase in light transmittance over time (typically 5-10 minutes).
-
The output is a curve showing the percentage of aggregation versus time. The maximum percentage of aggregation is the primary endpoint. This process can be repeated with different concentrations of this compound to assess dose-dependency.[17]
-
Conclusion
This compound is an indispensable tool for researchers in the field of purinergic signaling. Its potent and selective agonist activity at P2Y₁, P2Y₁₂, and P2Y₁₃ receptors allows for the precise dissection of their individual contributions to cellular physiology and disease. The detailed protocols and data presented in this guide provide a solid foundation for utilizing this compound to explore the intricate roles of these receptors in hemostasis, thrombosis, inflammation, and beyond, ultimately facilitating the development of novel therapeutic agents targeting these critical signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methylthioadenosine diphosphate trisodium | P2Y agonist | TargetMol [targetmol.com]
- 3. Trisodium phosphate - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 7. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-induced sensitization of adenylyl cyclase: assay streamlining and miniaturization for small molecule and siRNA screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. machaondiagnostics.com [machaondiagnostics.com]
The Pharmacology of 2-MeSADP Trisodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine diphosphate trisodium salt (2-MeSADP) is a potent and selective synthetic agonist for several subtypes of the P2Y purinergic receptor family. As a stable analog of adenosine diphosphate (ADP), it has become an invaluable tool in the study of purinergic signaling, particularly in the fields of hemostasis, thrombosis, and inflammation. This technical guide provides a comprehensive overview of the pharmacology of 2-MeSADP, including its receptor binding profile, mechanism of action, and detailed protocols for key in vitro and in vivo assays.
Core Pharmacology
2-MeSADP is a high-affinity agonist for the P2Y1, P2Y12, and P2Y13 receptors, all of which are G protein-coupled receptors (GPCRs) that are endogenously activated by ADP.[1] Its enhanced stability compared to ADP makes it a preferred compound for experimental studies. The trisodium salt form ensures its solubility in aqueous solutions.
Mechanism of Action
The pharmacological effects of 2-MeSADP are mediated through its interaction with specific P2Y receptor subtypes, leading to the activation of distinct intracellular signaling cascades.
-
P2Y1 Receptor: This receptor is primarily coupled to the Gq/11 family of G proteins.[2][3] Activation of P2Y1 by 2-MeSADP stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for the initiation of platelet shape change and aggregation.
-
P2Y12 Receptor: The P2Y12 receptor is coupled to the Gi/o family of G proteins.[4][5] Agonist binding by 2-MeSADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This reduction in cAMP alleviates the inhibition of platelet activation. Furthermore, the βγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors such as Akt.[4] The P2Y12 receptor is a major target for antiplatelet drugs.
-
P2Y13 Receptor: Similar to P2Y12, the P2Y13 receptor is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[6][7] It is also implicated in the regulation of cholesterol metabolism and neuronal functions. Some studies suggest that the P2Y13 receptor can also couple to Gq proteins.[8]
Data Presentation
The following tables summarize the quantitative pharmacological data for 2-MeSADP at various P2Y receptor subtypes.
Table 1: Receptor Binding Affinities of 2-MeSADP
| Receptor Subtype | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |
| Human P2Y12 | [3H]PSB-0413 | Platelet membranes | ~2 (IC50) | [9] |
| Human P2Y12 | [3H]2MeSADP | U2OS cells | 20300 ± 1500 | [10] |
| Human P2Y1 | [3H]2MeSADP | U2OS cells | 9100 ± 1500 | [10] |
Table 2: Functional Potency of 2-MeSADP
| Receptor Subtype | Assay Type | Cell/Tissue Type | EC50/pEC50 | Reference |
| Human P2Y1 | Calcium Mobilization | 1321N1 astrocytoma cells | pEC50 = 8.29 | [1] |
| Human P2Y12 | cAMP Inhibition | CHO-K1 cells | EC50 = 5 nM | [1] |
| Human P2Y13 | cAMP Inhibition | CHO-K1 cells | EC50 = 19 nM | [1] |
| Mouse P2Y13 | cAMP Inhibition | CHO-K1 cells | EC50 = 6.2 nM | [1] |
| Rat P2Y6 | Not Specified | Not Specified | pEC50 = 5.75 | [1] |
Mandatory Visualization
Signaling Pathways
Caption: P2Y1 Receptor Signaling Pathway.
Caption: P2Y12 Receptor Signaling Pathway.
Caption: P2Y13 Receptor Signaling Pathway.
Experimental Workflow
Caption: GPCR Agonist Functional Assay Workflow.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of 2-MeSADP-induced platelet aggregation in human platelet-rich plasma (PRP) using a light transmission aggregometer.[11][12][13][14][15]
1. Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate tubes.
-
2-MeSADP trisodium salt stock solution (e.g., 1 mM in saline).
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700).
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
2. Method:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.
-
Place the cuvette in the reading well and establish a stable baseline for 1-2 minutes.
-
Add 50 µL of the desired concentration of 2-MeSADP (e.g., final concentrations ranging from 0.1 nM to 10 µM) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Plot the concentration-response curve (2-MeSADP concentration vs. % aggregation) to determine the EC50 value.
-
cAMP Accumulation Assay
This protocol describes the measurement of the inhibitory effect of 2-MeSADP on forskolin-stimulated cAMP accumulation in CHO-K1 cells stably expressing a P2Y12 or P2Y13 receptor.[16][17][18][19]
1. Materials:
-
CHO-K1 cells stably expressing the P2Y receptor of interest.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
2-MeSADP trisodium salt.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
2. Method:
-
Cell Culture:
-
Seed the CHO-K1 cells in a 96-well plate at a density of 20,000-50,000 cells/well and culture overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of 2-MeSADP (e.g., 1 pM to 10 µM) in stimulation buffer containing IBMX (a phosphodiesterase inhibitor, e.g., 500 µM) for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator, e.g., 10 µM) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a concentration-response curve (2-MeSADP concentration vs. % inhibition of forskolin-stimulated cAMP levels) to determine the IC50 value.
-
Calcium Mobilization Assay
This protocol outlines the measurement of 2-MeSADP-induced intracellular calcium mobilization in HEK293 cells transiently expressing the P2Y1 receptor using the fluorescent calcium indicator Fura-2 AM.[20][21][22][23][24]
1. Materials:
-
HEK293 cells.
-
Plasmid DNA encoding the human P2Y1 receptor.
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM.
-
Pluronic F-127.
-
Probenecid (optional).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
2-MeSADP trisodium salt.
-
Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., FlexStation).
2. Method:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the P2Y1 receptor plasmid DNA using a suitable transfection reagent.
-
Seed the transfected cells into a black-walled, clear-bottom 96-well plate and culture for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be added to prevent dye leakage.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a stable baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).
-
Add various concentrations of 2-MeSADP to the wells and continue to record the fluorescence ratio for 2-5 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm).
-
Plot the peak fluorescence ratio change against the concentration of 2-MeSADP to generate a concentration-response curve and determine the EC50 value.
-
Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 2-MeSADP for a P2Y receptor (e.g., P2Y12) using a radiolabeled antagonist like [3H]PSB-0413.
1. Materials:
-
Cell membranes prepared from cells expressing the P2Y receptor of interest.
-
[3H]PSB-0413 (or other suitable radioligand).
-
Unlabeled 2-MeSADP trisodium salt.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known P2Y12 antagonist).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
2. Method:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of [3H]PSB-0413 (typically near its Kd value), and varying concentrations of unlabeled 2-MeSADP in binding buffer.
-
Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-radiolabeled antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of 2-MeSADP to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
2-MeSADP trisodium salt is a cornerstone pharmacological tool for investigating the roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. Its high potency and stability make it an ideal agonist for a wide range of in vitro and in vivo studies. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex and vital signaling pathways regulated by these purinergic receptors, ultimately aiding in the development of novel therapeutics for a variety of disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. P2 Receptors: P2Y G-Protein Family Overview [sigmaaldrich.com]
- 8. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. de-vhl.nl [de-vhl.nl]
- 14. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hellobio.com [hellobio.com]
- 22. brainvta.tech [brainvta.tech]
- 23. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for MethADP Trisodium in In Vitro Platelet Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MethADP (2-MeSADP) trisodium is a potent and specific agonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3] Its high affinity for the P2Y12 receptor makes it an invaluable tool for in vitro studies of platelet function, screening of P2Y12 antagonists, and investigating the signaling pathways involved in thrombosis. These application notes provide a detailed protocol for utilizing MethADP trisodium in platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing.[4][5]
Data Presentation
The following table summarizes the concentration-dependent effects of MethADP (2-MeSADP) on human platelet aggregation. The EC50 (half-maximal effective concentration) for 2-MeSADP at the human P2Y12 receptor is approximately 5 nM.[1]
| MethADP (2-MeSADP) Concentration | Expected Platelet Aggregation (%) | Notes |
| 1 nM | Low to moderate | Threshold concentration for initiating aggregation. |
| 5 nM | ~50% | Corresponds to the EC50 for the human P2Y12 receptor.[1] |
| 10 nM | High | Induces robust and irreversible platelet aggregation.[6] |
| 100 nM | Maximal | Elicits a maximal aggregation response.[6] |
| >1 µM | Supramaximal | Concentrations above this are typically not necessary. |
Signaling Pathway of MethADP at the P2Y12 Receptor
MethADP activates the P2Y12 receptor, a Gi-protein-coupled receptor on the platelet surface. This initiates a signaling cascade that leads to platelet activation and aggregation. The key steps are:
-
Binding and Gi Activation: MethADP binds to the P2Y12 receptor, causing a conformational change that activates the associated inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
-
PI3K Activation: The βγ-subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K).[7][9]
-
Downstream Signaling: Reduced cAMP and activated PI3K lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP) and activation of Akt, respectively.[7][10]
-
Integrin αIIbβ3 Activation: These signaling events culminate in the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor.[7]
-
Platelet Aggregation: Activated αIIbβ3 receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a stable platelet aggregate.
Figure 1. Signaling pathway of MethADP-induced platelet activation via the P2Y12 receptor.
Experimental Protocols
Materials
-
This compound salt
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant
-
Saline solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Protocol for Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the steps for preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP) and performing the aggregation assay.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[5]
-
Carefully aspirate the upper, straw-colored PRP layer into a separate plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[5]
-
Collect the supernatant (PPP) into another plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use. The platelet count in the PRP should ideally be between 200-300 x 10^9/L.
2. Preparation of MethADP Working Solutions
-
Prepare a stock solution of this compound in saline or a suitable buffer. Due to its potency, a stock solution of 1 mM is recommended.
-
Perform serial dilutions of the stock solution to prepare working concentrations ranging from 10 nM to 1 µM. It is advisable to prepare fresh dilutions for each experiment.
3. Light Transmission Aggregometry (LTA) Procedure
-
Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Set the temperature to 37°C.
-
Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation baseline.
-
Pipette 450 µL of PRP into a separate cuvette with a stir bar and place it in a sample channel. Set this as the 0% aggregation baseline.
-
For the test sample, pipette 450 µL of PRP into a new cuvette with a stir bar and place it in a sample channel.
-
Allow the PRP to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).
-
Add a small volume (e.g., 5-10 µL) of the MethADP working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes. The instrument's software will generate an aggregation curve.
-
Repeat the measurement for each concentration of MethADP.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro platelet aggregation assay using MethADP.
Figure 2. Experimental workflow for LTA-based platelet aggregation assay with MethADP.
Conclusion
This compound is a critical reagent for studying P2Y12-mediated platelet function. The protocols and information provided herein offer a comprehensive guide for researchers to reliably perform in vitro platelet aggregation assays. Adherence to these standardized procedures will ensure reproducible and accurate results, facilitating the investigation of platelet physiology and the development of novel antiplatelet therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 4. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 2-Methylthioadenosine Diphosphate (MethADP) Trisodium Salt in the Study of P2Y1, P2Y12, and P2Y13 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine diphosphate (MethADP), available as a trisodium salt, is a potent and widely utilized agonist for the P2Y family of G protein-coupled receptors, specifically the ADP-sensitive subtypes: P2Y1, P2Y12, and P2Y13. These receptors are critically involved in a myriad of physiological processes, most notably hemostasis and thrombosis, making them significant targets for therapeutic intervention. MethADP's high affinity for these receptors allows researchers to investigate their signaling pathways, pharmacological properties, and physiological roles. This document provides detailed application notes and experimental protocols for utilizing MethADP in the study of P2Y1, P2Y12, and P2Y13 receptors.
Pharmacological Profile of MethADP
MethADP is a stable analog of adenosine diphosphate (ADP) that exhibits potent agonist activity at P2Y1, P2Y12, and P2Y13 receptors. While it is a powerful tool for studying these receptors, it is important to note its general lack of selectivity among these subtypes. However, its high potency makes it an excellent pharmacological tool to elicit receptor-specific responses in various experimental systems.
Quantitative Data Summary
The following table summarizes the reported potency of 2-MeSADP (a common form of MethADP) at human P2Y1, P2Y12, and P2Y13 receptors. These values are essential for designing experiments and interpreting results.
| Receptor Subtype | Ligand | Assay Type | Cell Line | Potency (EC50/pEC50/Ki) | Reference |
| P2Y1 | 2-MeSADP | Inositol Phosphate Accumulation | COS-7 | EC50 = 1.2 ± 0.2 nM | [1] |
| P2Y1 | 2-MeSADP | Intracellular Ca2+ Mobilization | HEK293 | - | [2] |
| P2Y12 | 2-MeSADP | cAMP Inhibition | CHO-K1 | EC50 in low nanomolar range | [3] |
| P2Y12 | 2-MeSADP | [3H]PSB-0413 Competition Binding | Platelet Membranes | High Affinity | [4] |
| P2Y13 | 2-MeSADP | [33P]2MeSADP Displacement | 1321N1 | More potent than ADP | [3] |
| P2Y13 | 2-MeSADP | cAMP Inhibition | CHO-K1 | Equipotent with ADP | [3] |
| P2Y13 | 2-MeSADP | Signaling Outcomes | Heterologous Systems | EC50 = 17.2 nM | [5] |
P2Y Receptor Signaling Pathways
The activation of P2Y1, P2Y12, and P2Y13 receptors by MethADP initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data.
P2Y1 Receptor Signaling
The P2Y1 receptor primarily couples to Gq/11 proteins.[6] Upon activation by MethADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]
P2Y12 and P2Y13 Receptor Signaling
Both P2Y12 and P2Y13 receptors couple to Gi/o proteins.[6] Activation by MethADP leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][8] This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Additionally, the βγ subunits of the Gi protein can activate other signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway.[8]
Experimental Protocols
The following are detailed protocols for common assays used to study P2Y1, P2Y12, and P2Y13 receptors using MethADP.
Platelet Aggregation Assay
This assay measures the ability of MethADP to induce platelet aggregation, a key function mediated by P2Y1 and P2Y12 receptors.[9][10]
Materials:
-
Freshly drawn human whole blood
-
3.2% or 3.8% Sodium Citrate anticoagulant tubes
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
MethADP trisodium salt stock solution
-
Saline or appropriate buffer
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Blood Collection: Collect whole blood from healthy, drug-free donors into sodium citrate tubes.[11]
-
PRP and PPP Preparation:
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette the adjusted PRP into an aggregometer cuvette with a stir bar.
-
-
Aggregation Measurement:
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add a known concentration of MethADP to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximal aggregation percentage, the slope of the aggregation curve, and the lag time from the recorded data.
Intracellular Calcium Mobilization Assay
This assay is primarily used to study Gq-coupled receptors like P2Y1, which signal through the release of intracellular calcium.[2]
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., HEK293 cells transfected with P2Y1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound salt stock solution
-
Fluorescence plate reader or microscope with a perfusion system
Procedure:
-
Cell Seeding: Seed cells expressing the target receptor onto a 96-well plate or glass coverslips suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with fresh HBSS to remove any extracellular dye.
-
Fluorescence Measurement:
-
Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Record the baseline fluorescence for a short period.
-
Add MethADP at the desired concentration.
-
Continuously record the fluorescence signal for several minutes to capture the calcium transient.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the magnitude of the intracellular calcium release.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of MethADP for a specific P2Y receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the P2Y receptor of interest (e.g., P2Y12 or P2Y13)
-
Radiolabeled antagonist (e.g., [3H]PSB-0413 for P2Y12) or agonist (e.g., [33P]2-MeSADP for P2Y13)
-
This compound salt
-
Binding buffer (specific composition depends on the receptor)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2Y receptor.
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled MethADP.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of MethADP.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay is used to study Gi-coupled receptors like P2Y12 and P2Y13 by measuring their ability to inhibit adenylyl cyclase and reduce cAMP levels.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., CHO-K1 cells transfected with P2Y12 or P2Y13)
-
Forskolin (an adenylyl cyclase activator)
-
This compound salt
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed cells expressing the target receptor in a multi-well plate.
-
Cell Treatment:
-
Pre-incubate the cells with varying concentrations of MethADP.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of MethADP.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
This compound salt is an invaluable tool for researchers studying the pharmacology and physiology of P2Y1, P2Y12, and P2Y13 receptors. Its potent agonist activity allows for the robust activation of these receptors in a variety of in vitro and in situ assays. By employing the detailed protocols provided in this document, researchers can effectively investigate the signaling pathways, screen for novel antagonists, and elucidate the roles of these important receptors in health and disease. Careful consideration of MethADP's potency and relative lack of selectivity is essential for the accurate design and interpretation of experiments.
References
- 1. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled adenosine (P1) and P2Y receptors: ligand design and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting CD73 Activity with α,β-methylene ADP Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (eN), is a cell-surface enzyme that plays a critical role in tumor immune evasion. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, elevated levels of adenosine suppress the activity of immune cells, such as T cells and NK cells, thereby allowing cancer cells to proliferate and metastasize.[2][3] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[2][4]
α,β-methylene ADP trisodium salt (APCP) is a non-hydrolyzable analog of ADP and a potent competitive inhibitor of CD73.[5][6] It serves as a valuable tool for studying the biological functions of CD73 and for the preclinical evaluation of CD73 inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing APCP to inhibit CD73 activity in various experimental settings.
Mechanism of Action
APCP acts as a competitive inhibitor of CD73 by binding to the active site of the enzyme, preventing the hydrolysis of its natural substrate, AMP.[5] This leads to a reduction in the production of immunosuppressive adenosine in the extracellular space.
Quantitative Data: Inhibitory Potency of APCP
The inhibitory potency of APCP against CD73 has been characterized in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.
| Parameter | Species | Enzyme Source | Assay Method | Value | Reference |
| Ki | Human | Recombinant soluble CD73 | Malachite Green | 88 nM | [2] |
| Ki | Rat | Recombinant eN | Radiometric | 167 nM | [3] |
| IC50 | Human | Purified recombinant CD73 | AMP-Glo | 0.157 µM (at 5 µM AMP) | |
| IC50 | Human | Purified recombinant CD73 | AMP-Glo | 0.30 µM (at 10 µM AMP) |
Signaling Pathway
The inhibition of CD73 by APCP disrupts the purinergic signaling pathway, which is crucial for adenosine-mediated immunosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MethADP Trisodium in cAMP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MethADP (2-Methylthioadenosine diphosphate) trisodium is a potent and selective agonist of the P2Y purinergic receptors, particularly the P2Y12 receptor subtype. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein (Gi). Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4] This signaling pathway is a critical therapeutic target in thrombosis, inflammation, and other physiological processes.
These application notes provide detailed protocols for utilizing MethADP trisodium in cAMP inhibition assays to characterize its potency and interaction with the P2Y12 receptor. The provided methodologies are essential for researchers in drug discovery and development focused on P2Y12 receptor modulators.
Signaling Pathway of MethADP at the P2Y12 Receptor
MethADP, acting as an agonist, binds to the P2Y12 receptor on the cell surface. This binding event activates the associated inhibitory G protein (Gi). The activated alpha subunit of the Gi protein (Gαi) dissociates and directly inhibits the enzyme adenylyl cyclase. Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. By inhibiting adenylyl cyclase, MethADP effectively reduces the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels leads to downstream cellular effects, such as the modulation of platelet aggregation.
Quantitative Data Summary
The following tables summarize the potency of 2-Methylthioadenosine diphosphate (2-MeSADP), a close structural and functional analog of MethADP, at various P2Y receptors. This data is representative of the expected activity of this compound in similar assays.
Table 1: Potency of 2-MeSADP at P2Y Receptors
| Receptor Subtype | Agonist Activity (EC50/pEC50) | Reference |
| Human P2Y1 | pEC50 = 8.29 | [5] |
| Human P2Y12 | EC50 = 5 nM | [6] |
| Human P2Y13 | EC50 = 19 nM | [5][6] |
| Mouse P2Y13 | EC50 = 6.2 nM | [6] |
| Rat P2Y6 | pEC50 = 5.75 | [6] |
Table 2: Inhibition of cAMP Accumulation by 2-MeSADP
| Cell Type | Assay Condition | Effect of 2-MeSADP | Reference |
| Platelets | In vitro | Inhibits cAMP accumulation | [5] |
| CHO cells expressing human P2Y12 | Forskolin-stimulated | Potent inhibition of cAMP formation | [1] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the P2Y12 receptor.
Materials:
-
Cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
Forskolin
-
This compound
-
HTRF cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Gi Detection Kit)
-
White, opaque 384-well microplates
-
TR-FRET capable plate reader
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture cells expressing the P2Y12 receptor to approximately 80-90% confluency.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in stimulation buffer to the desired concentration (typically determined through cell titration experiments).
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the MethADP dilutions to the respective wells.
-
Prepare a stock solution of forskolin in DMSO and dilute it in stimulation buffer. Add forskolin to all wells (except for negative controls) to a final concentration that elicits a submaximal cAMP response (typically in the low micromolar range).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF lysis buffer and detection reagents (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's instructions.
-
Add the lysis and detection reagents to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.
-
The ratio of the signals (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of MethADP.
-
Plot the percent inhibition against the log concentration of MethADP and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the P2Y12 receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells expressing the P2Y12 receptor
-
Radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of the radiolabeled P2Y12 antagonist.
-
Serial dilutions of this compound (the competitor).
-
Cell membranes expressing the P2Y12 receptor.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled P2Y12 antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percent specific binding against the log concentration of MethADP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. LANCE Ultra cAMP Detection Kit-Revvity [weichilab.com]
- 3. Inhibition of prostaglandin E1-induced activation of adenylate cyclase in human blood platelet membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioline.ru [bioline.ru]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Application Notes and Protocols for MethADP Trisodium in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine 5'-diphosphate trisodium salt (MethADP trisodium), also known as 2-MeSADP trisodium, is a potent and selective agonist for purinergic P2Y receptors, specifically P2Y₁, P2Y₁₂, and P2Y₁₃.[1][2][3][4] Its high affinity and specificity make it an invaluable tool for researchers studying platelet aggregation, thrombosis, and other physiological processes mediated by these receptors. This document provides detailed application notes and experimental protocols for the use of this compound in laboratory settings.
Product Information
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt |
| Alternative Names | 2-MeSADP trisodium, 2-Methylthio-ADP trisodium |
| Molecular Formula | C₁₁H₁₄N₅Na₃O₁₀P₂S |
| Molecular Weight | 539.24 g/mol |
| CAS Number | 475193-31-8 |
| Purity | ≥98% (typically determined by HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (often supplied pre-dissolved at 10 mM) |
| Storage | Store at -20°C. For long-term storage, desiccate. |
Biological Activity
This compound is a potent agonist for the following P2Y receptors, with reported EC₅₀ values in the nanomolar range:
| Receptor | Potency (EC₅₀ or pEC₅₀) |
| Human P2Y₁ | pEC₅₀ = 8.29 |
| Human P2Y₁₂ | EC₅₀ = 5 nM; pEC₅₀ = 9.05 |
| Human P2Y₁₃ | EC₅₀ = 19 nM |
| Mouse P2Y₁₃ | EC₅₀ = 6.2 nM |
| Rat P2Y₆ | pEC₅₀ = 5.75 |
EC₅₀ represents the concentration of a drug that gives half-maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.
Applications
The primary applications of this compound in laboratory research include:
-
Platelet Aggregation Studies: As a potent agonist of P2Y₁ and P2Y₁₂ receptors on platelets, this compound is widely used to induce and study platelet aggregation in vitro.[3][5]
-
cAMP Accumulation Assays: Activation of the Gᵢ-coupled P2Y₁₂ and P2Y₁₃ receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3]
-
Calcium Mobilization Assays: The Gq-coupled P2Y₁ receptor, upon activation by this compound, stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[6][7]
-
Drug Screening: this compound can be used as a tool to screen for and characterize novel antagonists of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.
Signaling Pathways
The activation of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors by this compound initiates distinct downstream signaling cascades.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the induction of platelet aggregation in human platelet-rich plasma (PRP) using this compound, measured by light transmission aggregometry (LTA).
-
This compound
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Pipettes and tips
-
Preparation of PRP and PPP:
-
Collect fresh human whole blood into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper platelet-rich plasma layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Collect the supernatant (platelet-poor plasma).
-
-
Assay Performance:
-
Pre-warm the aggregometer to 37°C.
-
Pipette an appropriate volume of PPP (e.g., 250 µL) into a cuvette with a stir bar and place it in the aggregometer to set the 100% aggregation baseline.
-
Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 5 minutes to equilibrate at 37°C.
-
Move the PRP cuvette to the reading well to establish the 0% aggregation baseline.
-
Add a small volume of the desired concentration of this compound solution to the PRP and immediately start recording the change in light transmission. A typical starting concentration range for MethADP is 1-10 µM.
-
Record the aggregation for a set period, typically 5-10 minutes.
-
-
Data Analysis:
-
The aggregometer software will generate an aggregation curve.
-
The maximum percentage of aggregation is determined from the curve.
-
For inhibitor studies, PRP is pre-incubated with the test compound before the addition of this compound.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the inhibition of cAMP production in a cell line expressing the P2Y₁₂ receptor following stimulation with this compound.
-
This compound
-
Cell line expressing the target P2Y receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and reagents
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Cell Preparation:
-
Culture the cells expressing the P2Y receptor of interest under standard conditions.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Performance:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. For antagonist studies, pre-incubate with the antagonist before adding MethADP.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Perform the cAMP assay using a commercially available kit, following the manufacturer's protocol.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence).
-
Calculate the intracellular cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value for the inhibition of cAMP production.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation of P2Y₁ receptor-expressing cells.
-
This compound
-
Cell line expressing the P2Y₁ receptor
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope with calcium imaging capabilities
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the P2Y₁ receptor into a black-walled, clear-bottom multi-well plate and culture overnight.
-
Prepare the calcium indicator dye solution in a suitable buffer (e.g., HBSS) containing Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Wash the cells with buffer to remove the excess extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Record the baseline fluorescence for a short period.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log of the this compound concentration to determine the EC₅₀ for calcium mobilization.
-
Supplier Information
This compound for laboratory research can be sourced from several reputable suppliers, including:
-
R&D Systems (a Bio-Techne brand)
-
Tocris Bioscience (a Bio-Techne brand)
-
Cayman Chemical
-
MedChemExpress
-
AOBIOUS
-
TargetMol
It is recommended to obtain a certificate of analysis from the supplier to verify the purity and identity of the compound.
Conclusion
This compound is a critical pharmacological tool for the study of P2Y receptor signaling. The protocols provided in this document offer a foundation for investigating its effects on platelet aggregation, cAMP accumulation, and calcium mobilization. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 2-MeS-ADP Tris-sodium Supplier | CAS 475193-31-8| AOBIOUS [aobious.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of 2-MeSADP Trisodium Salt in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine 5'-diphosphate trisodium salt (2-MeSADP) is a potent and stable analog of adenosine diphosphate (ADP). It serves as a selective agonist for purinergic P2Y receptors, particularly P2Y1 and P2Y12, which are crucial mediators of platelet activation and aggregation.[1][2] This makes 2-MeSADP an invaluable tool in preclinical in vivo studies for elucidating the pathophysiology of thrombosis, evaluating the efficacy of antiplatelet therapies, and investigating the role of purinergic signaling in vascular biology. These application notes provide detailed protocols for the use of 2-MeSADP in established murine models of thrombosis and hemostasis.
Mechanism of Action
2-MeSADP mimics the action of endogenous ADP by binding to and activating P2Y receptors on the surface of platelets.[1] This activation initiates a cascade of intracellular signaling events that lead to platelet shape change, degranulation, and aggregation, culminating in thrombus formation. The primary signaling pathways involved are:
-
P2Y1 Receptor Activation: Coupled to the Gq protein, activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium stores and activates protein kinase C (PKC), leading to platelet shape change and weak, transient aggregation.[2]
-
P2Y12 Receptor Activation: Coupled to the Gi protein, activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Reduced cAMP levels relieve the inhibition of platelet activation pathways, leading to sustained and robust platelet aggregation, and stabilization of the thrombus.[3] The activation of the P2Y12 receptor is essential for the full aggregatory response to ADP and other agonists.[2]
Signaling Pathway of 2-MeSADP in Platelets
Caption: Signaling cascade initiated by 2-MeSADP binding to P2Y1 and P2Y12 receptors on platelets.
Quantitative Data Summary
The following table summarizes the potency of 2-MeSADP at various P2Y receptors. This data is critical for dose-selection in in vivo experiments.
| Receptor Subtype | Species | Parameter | Value | Reference(s) |
| P2Y1 | Human | pEC50 | 8.29 | [4][5] |
| P2Y12 | Human | EC50 | 5 nM | [4] |
| P2Y13 | Human | EC50 | 19 nM | [4][5] |
| P2Y13 | Mouse | EC50 | 6.2 nM | [4] |
| P2Y6 | Rat | pEC50 | 5.75 | [4] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis in vivo. Topical application of ferric chloride causes oxidative injury to the vascular endothelium, exposing subendothelial collagen and initiating thrombus formation.[3][6][7] 2-MeSADP can be administered intravenously to potentiate thrombosis or to study the effects of anti-platelet agents.
Materials:
-
2-MeSADP trisodium salt
-
Sterile saline
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, sutures)
-
Filter paper strips (1-2 mm wide)
-
Doppler flow probe or intravital microscope
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., C57BL/6, 8-12 weeks old) via intraperitoneal injection.[7] Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues and the vagus nerve.[7]
-
Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.[6]
-
2-MeSADP Administration (Optional): If investigating the pro-thrombotic effect of 2-MeSADP, administer a predetermined dose via the tail vein.
-
Vascular Injury: Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[3][6]
-
Thrombus Formation Monitoring: Remove the filter paper and rinse the area with sterile saline. Continuously monitor blood flow using the Doppler probe. The time to vessel occlusion is the primary endpoint.[6]
-
Data Analysis: Record the time from FeCl₃ application to the cessation of blood flow (occlusion time).
Experimental Workflow for FeCl₃-Induced Thrombosis Model
Caption: Step-by-step workflow for the ferric chloride-induced thrombosis model.
Tail Bleeding Time Assay in Mice
This assay is a fundamental in vivo method to assess hemostasis and the effects of pro- or anti-thrombotic agents.[8][9][10]
Materials:
-
2-MeSADP trisodium salt
-
Sterile saline
-
Anesthetic (optional, depending on the protocol)
-
Scalpel or sharp blade
-
50 mL conical tube with saline at 37°C
-
Timer
Procedure:
-
Animal and Compound Administration: Administer 2-MeSADP or vehicle control to the mice (e.g., ICR mice, 23 ± 3 g) via the desired route (e.g., intravenous, intraperitoneal).[8] The timing of administration relative to the bleeding assay should be consistent.
-
Tail Transection: After the appropriate pre-treatment time, anesthetize the mouse if required by the protocol. Transect 3-5 mm of the distal tail with a sharp scalpel.[8][9]
-
Bleeding Measurement: Immediately immerse the tail into a tube containing 37°C saline.[9][10] Start a timer.
-
Endpoint: Record the time until bleeding ceases completely for at least 30 seconds. A cutoff time (e.g., 10-20 minutes) should be established to avoid excessive blood loss.[8][9]
-
Data Analysis: Compare the bleeding times between the 2-MeSADP-treated group and the control group.
Applications in Animal Models
-
Thrombosis Models: 2-MeSADP can be used to induce or potentiate thrombosis in various models, including the FeCl₃-induced carotid artery injury model, mesenteric artery injury model, and pulmonary thromboembolism models.[2][6][11] These are valuable for studying the mechanisms of thrombus formation and for screening anti-thrombotic drugs.
-
Vascular Injury Models: In models of vascular injury, 2-MeSADP can be used to study the role of platelet activation in the response to vessel damage.
-
Hemostasis Models: The tail bleeding time assay can be used to evaluate the effect of 2-MeSADP on primary hemostasis.[8][9][10]
-
Genetically Modified Animal Models: 2-MeSADP is a useful tool for phenotyping genetically modified animals, such as those with deficiencies in P2Y receptors (e.g., P2Y12 knockout mice) or other components of the platelet signaling machinery.[1][11]
Conclusion
2-MeSADP trisodium salt is a critical pharmacological tool for the in vivo investigation of platelet biology, thrombosis, and hemostasis in animal models. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. Careful consideration of the animal model, dosage, and route of administration is essential for obtaining reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Activation with MethADP Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Dysregulation of platelet activity is implicated in a variety of cardiovascular diseases. MethADP (2-MeSADP) trisodium is a stable and potent analog of adenosine diphosphate (ADP) that selectively activates the P2Y12 purinergic receptor, a key mediator of platelet activation and aggregation. Understanding the effects of P2Y12 agonists like MethADP trisodium on platelet function is crucial for the development of novel antiplatelet therapies.
Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of individual platelets in a heterogeneous cell population. This method allows for the precise quantification of platelet activation markers, such as the surface expression of P-selectin (CD62P) and the conformational activation of the fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa), detected by PAC-1 antibody binding.
These application notes provide a detailed protocol for the analysis of this compound-induced platelet activation using flow cytometry. The included data and visualizations will aid researchers in designing, executing, and interpreting experiments to assess the pro-thrombotic potential of various compounds and to screen for novel P2Y12 inhibitors.
Data Presentation
The following table summarizes the dose-dependent effect of 2-MeSADP, a close analog of this compound, on the expression of key platelet activation markers in washed human platelets, as measured by flow cytometry. This data is compiled from published studies to provide a reference for expected outcomes.
Table 1: Dose-Response of 2-MeSADP on Platelet Activation Markers [1][2][3]
| 2-MeSADP Concentration (µM) | P-selectin (CD62P) Positive Platelets (%) | PAC-1 Positive Platelets (%) |
| 0 (Basal) | 2 - 5 | 3 - 6 |
| 0.01 | 10 - 20 | 15 - 25 |
| 0.1 | 30 - 50 | 40 - 60 |
| 1.0 | 60 - 80 | 70 - 90 |
| 10.0 | > 85 | > 90 |
Note: The values presented are approximate ranges based on existing literature and may vary depending on the donor, blood handling, and specific experimental conditions.
Signaling Pathway
This compound, acting as a P2Y12 receptor agonist, initiates a signaling cascade that leads to platelet activation. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
This section provides a detailed methodology for the flow cytometric analysis of platelet activation induced by this compound in whole blood.
Materials
-
Anticoagulant: 3.2% Sodium Citrate
-
Agonist: this compound (2-MeSADP trisodium salt may be used as a direct substitute)
-
Antibodies:
-
FITC-conjugated PAC-1 (anti-activated GPIIb/IIIa)
-
PE-conjugated anti-CD62P (P-selectin)
-
PerCP-conjugated anti-CD41a or anti-CD61 (platelet-specific marker)
-
-
Buffers:
-
HEPES-Tyrode's Buffer (pH 7.4)
-
1% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
-
Equipment:
-
Flow Cytometer
-
Calibrated pipettes
-
12 x 75 mm polystyrene tubes
-
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol.
Detailed Procedure
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate. Gently invert the tube 3-5 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent premature platelet activation.
-
Resting: Let the blood rest at room temperature for 15-30 minutes to allow platelets to return to a quiescent state.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in distilled water or an appropriate buffer. Serially dilute the stock solution to obtain the desired final concentrations for the dose-response experiment.
-
Prepare an antibody cocktail containing the appropriate dilutions of FITC-PAC-1, PE-CD62P, and PerCP-CD41a in HEPES-Tyrode's buffer.
-
-
Platelet Stimulation and Staining:
-
In a series of polystyrene tubes, add 5 µL of diluted whole blood.
-
To each tube, add 5 µL of the corresponding concentration of this compound solution (or buffer for the unstimulated control).
-
Gently mix and incubate for 5-10 minutes at 37°C.
-
Add 40 µL of the antibody cocktail to each tube.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of cold 1% PFA to each tube to stop the reaction and fix the cells.
-
Gently vortex the tubes.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer within 24 hours.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot to identify the platelet population based on their characteristic low FSC and SSC properties.
-
Gate on the CD41a-positive population to specifically analyze platelets.
-
For each sample, acquire at least 10,000 platelet events.
-
-
Data Analysis:
-
For the gated platelet population, create fluorescence plots for CD62P-PE and PAC-1-FITC.
-
Set a quadrant gate based on the unstimulated control to determine the percentage of positive cells for each activation marker.
-
Record the percentage of CD62P-positive and PAC-1-positive platelets for each concentration of this compound.
-
Plot the percentage of positive platelets against the log of the this compound concentration to generate a dose-response curve.
-
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for researchers investigating platelet activation in response to the P2Y12 agonist, this compound. By utilizing flow cytometry, scientists can obtain robust and quantitative data on key platelet activation markers, facilitating a deeper understanding of platelet signaling and the development of novel therapeutic agents targeting the P2Y12 receptor. Careful adherence to the outlined procedures will ensure reproducible and reliable results.
References
Utilizing MethADP Trisodium for High-Throughput Screening of P2Y Antagonists
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y family of G protein-coupled receptors (GPCRs), activated by extracellular nucleotides such as adenosine diphosphate (ADP) and triphosphate (ATP), are implicated in a wide array of physiological and pathophysiological processes. Their involvement in thrombosis, inflammation, and cancer makes them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a critical tool in the discovery of novel antagonists for these receptors. This document provides detailed application notes and protocols for the utilization of MethADP trisodium, a potent P2Y receptor agonist, in HTS campaigns designed to identify novel P2Y antagonists.
This compound, also known as 2-MeS-ADP trisodium, is a stable and potent agonist for several P2Y receptor subtypes, particularly the Gq-coupled P2Y1 and the Gi-coupled P2Y12 and P2Y13 receptors.[1][2][3] Its robust and reproducible activation of these receptors makes it an ideal tool for stimulating P2Y-mediated signaling pathways in a high-throughput format, enabling the identification of compounds that antagonize this effect. The primary HTS methodology described herein is a fluorescence-based calcium flux assay, a widely used and reliable method for monitoring the activity of Gq-coupled P2Y receptors.[4][5]
P2Y Receptor Signaling Pathways
P2Y receptors are coupled to various G proteins, leading to the activation of distinct downstream signaling cascades. Understanding these pathways is crucial for designing and interpreting HTS assays.
-
Gq-Coupled P2Y Receptors (e.g., P2Y1): Upon agonist binding, these receptors activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is the basis for the fluorescence-based HTS assay described in this document.
-
Gi-Coupled P2Y Receptors (e.g., P2Y12, P2Y13): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gs-Coupled P2Y Receptors (e.g., P2Y11): Agonist binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Caption: P2Y receptor signaling pathways.
Data Presentation
The following tables summarize key quantitative data relevant to an HTS campaign for P2Y antagonists using this compound.
Table 1: Agonist Potency at P2Y Receptors
| Agonist | P2Y Receptor Subtype | Potency (EC50/pEC50) | Reference |
| 2-MeS-ADP (MethADP) | Human P2Y1 | pEC50 = 8.29 | [1][2] |
| 2-MeS-ADP (MethADP) | Human P2Y12 | EC50 = 5 nM | [1] |
| 2-MeS-ADP (MethADP) | Human P2Y13 | EC50 = 19 nM | [1][2] |
Table 2: Reference Antagonist Potency (IC50) in Calcium Flux Assays
| Antagonist | Target P2Y Receptor | IC50 | Reference |
| MRS2500 | Human P2Y1 | 0.95 nM | [6] |
| BMS-884775 | Human P2Y1 | 0.1 nM | [1] |
| Cangrelor | Human P2Y12 | Potent inhibitor | [3][7][8][9] |
Table 3: HTS Assay Performance Metrics
| Parameter | Typical Value | Description | Reference |
| Z' Factor | > 0.5 | A statistical measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS. | [4][5][10][11] |
| Hit Rate | 0.1% - 1% | The percentage of compounds in a screening library that are identified as "hits" in the primary screen. | [12] |
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based calcium flux HTS assay to identify P2Y1 receptor antagonists.
1. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: 2-MeS-ADP trisodium (MethADP) stock solution (10 mM in water).
-
Positive Control Antagonist: MRS2500 stock solution (10 mM in DMSO).
-
Negative Control: DMSO.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium-6 AM.
-
Probenecid: To prevent dye leakage from cells.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
2. Experimental Workflow
Caption: High-throughput screening workflow for P2Y1 antagonists.
3. Detailed Protocol
Day 1: Cell Seeding
-
Harvest and count the HEK293-hP2Y1 cells.
-
Resuspend the cells in culture medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Assay Execution
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (final concentration 2 µM) and probenecid (final concentration 2.5 mM) in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition:
-
Prepare compound plates with test compounds, positive control (MRS2500), and negative control (DMSO) serially diluted in assay buffer.
-
Add 10 µL of the compound solutions to the corresponding wells of the cell plate.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare an agonist solution of 2-MeS-ADP in assay buffer at a concentration that elicits an EC80 response (predetermined).
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 2-MeS-ADP solution to all wells simultaneously using the instrument's integrated liquid handler.
-
Immediately begin recording the fluorescence intensity every second for at least 2 minutes.
-
4. Data Analysis
-
Response Calculation: The response in each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalization: Normalize the data to the controls on each plate. The positive control (MRS2500 + agonist) represents 100% inhibition, and the negative control (DMSO + agonist) represents 0% inhibition.
-
Z' Factor Calculation: Calculate the Z' factor to assess the quality of the assay.[4][5][10][11]
-
Z' = 1 - [(3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg|]
-
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
-
-
Hit Identification: Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine the IC50 value.
5. Plate Layout
A typical 384-well plate layout for a primary screen should include sufficient controls for robust statistical analysis.
Caption: Example 384-well plate layout for HTS.
Conclusion
The use of this compound in a well-validated, fluorescence-based calcium flux assay provides a robust and efficient platform for the high-throughput screening of P2Y receptor antagonists. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in academic and industrial settings to initiate and execute successful HTS campaigns, ultimately accelerating the discovery of novel therapeutics targeting the P2Y receptor family. Careful attention to assay optimization, appropriate controls, and rigorous data analysis are paramount to the success of any H-TS endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assay.dev [assay.dev]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MethADP Trisodium and Platelet Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MethADP trisodium (2-MeSADP trisodium) failing to induce platelet aggregation in their experiments.
Troubleshooting Guide
Common Issues and Solutions
When this compound fails to induce platelet aggregation, several factors related to the reagent, platelet preparation, or experimental procedure could be the cause. The following table summarizes potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| No aggregation or significantly reduced aggregation response | 1. Degraded this compound: Improper storage or handling has led to the degradation of the agonist. | - Ensure this compound is stored at -20°C. - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles. |
| 2. Incorrect Concentration: The final concentration of MethADP in the platelet-rich plasma (PRP) is too low to elicit a response. | - Verify calculations for stock solution and final dilutions. - Perform a concentration-response curve to determine the optimal concentration for your experimental conditions. Typical effective concentrations can range from the low nanomolar to micromolar range.[1][2][3] | |
| 3. Poor Platelet Quality: Platelets were activated or damaged during blood collection or PRP preparation. | - Use a wide-bore needle and gentle venipuncture to minimize platelet activation. - Ensure blood is properly mixed with anticoagulant (e.g., 3.2% sodium citrate). - Adhere to validated centrifugation protocols for PRP preparation. | |
| 4. P2Y12 Receptor Desensitization or Dysfunction: Platelets may have become refractory to ADP/MethADP due to prior activation.[4] In rare cases, platelets may have an inherent P2Y12 receptor defect. | - Allow PRP to rest at room temperature for at least 30 minutes before starting the experiment. - If consistently observing no response with healthy donor platelets, consider screening donors for P2Y12 receptor function. | |
| 5. Equipment Malfunction: Issues with the aggregometer, such as incorrect temperature or stirring speed, can affect results. | - Calibrate the aggregometer according to the manufacturer's instructions. - Ensure the temperature is maintained at 37°C. - Verify that the stir bar is rotating at the correct speed (typically 900-1200 rpm). | |
| Reversible or incomplete aggregation | 1. Suboptimal Agonist Concentration: The MethADP concentration may be sufficient to initiate but not sustain aggregation.[5] | - Increase the concentration of this compound. A biphasic response is often seen with ADP receptor agonists, where lower concentrations cause reversible aggregation and higher concentrations cause irreversible aggregation. |
| 2. Low Platelet Count in PRP: Insufficient platelet numbers can lead to a weaker aggregation response. | - Adjust the platelet count of the PRP to be within the recommended range (typically 150-300 x 10^9/L) using platelet-poor plasma (PPP).[6] | |
| High baseline noise or spontaneous aggregation | 1. Platelet Activation During Preparation: Mechanical stress or temperature changes during sample handling can pre-activate platelets. | - Handle blood and PRP gently, avoiding vigorous mixing or pipetting. - Maintain all samples and reagents at room temperature during the experiment, unless otherwise specified. |
| 2. Contaminated Reagents or Glassware: Contaminants can activate platelets, leading to a high baseline or spontaneous aggregation. | - Use high-purity water and reagents for all solutions. - Ensure all glassware and plasticware are scrupulously clean. |
Quantitative Data for MethADP (2-MeSADP) Induced Platelet Aggregation
The following table provides typical concentration ranges and expected outcomes for platelet aggregation induced by MethADP (2-MeSADP), a potent P2Y12 receptor agonist. Note that optimal concentrations and responses may vary depending on the specific donor and experimental conditions.
| Parameter | Value | Reference |
| Effective Concentration Range | 10 nM - 10 µM | [1][7] |
| EC50 for human P2Y12 | ~5 nM | [2][3] |
| Expected Maximum Aggregation | > 80% with optimal concentration | [8] |
| Storage of Stock Solution | -20°C |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water.[9] Reconstitute the lyophilized powder in sterile, deionized water to a stock concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentrations using an appropriate buffer (e.g., saline or Tyrode's buffer).
Platelet-Rich Plasma (PRP) Preparation
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
PRP Collection: Carefully aspirate the upper, straw-colored PRP layer without disturbing the buffy coat and red blood cells.
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before use to allow the platelets to return to a resting state.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP, which will be used to set the 100% aggregation baseline in the aggregometer.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette the required volume of PPP (typically 250-500 µL) into a cuvette and place it in the appropriate well of the aggregometer to set the 100% light transmission baseline.
-
Sample Preparation: Pipette the same volume of PRP into a separate cuvette with a magnetic stir bar and place it in the sample well. Allow the PRP to equilibrate to 37°C for a few minutes.
-
Baseline Recording: Start the recording to establish a stable baseline of 0% aggregation for the PRP.
-
Agonist Addition: Add a small volume of the MethADP working solution to the PRP to achieve the desired final concentration.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate. The instrument's software will generate an aggregation curve.
Signaling Pathways and Workflows
MethADP (2-MeSADP) Signaling Pathway in Platelets
Caption: Signaling cascade initiated by MethADP binding to the P2Y12 receptor.
Experimental Workflow for Platelet Aggregation Assay
Caption: Step-by-step workflow for a platelet aggregation experiment.
Troubleshooting Workflow for Aggregation Failure
Caption: A logical workflow for troubleshooting aggregation failure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in platelet aggregation studies?
A1: this compound, also known as 2-MeSADP trisodium, is a potent and specific agonist for the P2Y1 and P2Y12 purinergic receptors on platelets.[2][3] It is often used in research to study the P2Y12 signaling pathway, which is a key mediator of platelet activation and a target for anti-platelet drugs.
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound should be stored as a lyophilized powder or in a frozen stock solution at -20°C to maintain its stability. It is recommended to prepare fresh working solutions for each experiment and to avoid multiple freeze-thaw cycles of the stock solution.
Q3: My MethADP solution is not inducing aggregation, but other agonists like collagen and thrombin are working fine. What could be the issue?
A3: If other agonists are working, it suggests that the platelets and the aggregometer are likely functioning correctly. The issue is likely specific to the MethADP or the P2Y12 pathway. The most common reasons are degradation of the MethADP solution or the use of a suboptimal concentration. Prepare a fresh solution of MethADP and consider performing a concentration-response curve. It is also possible, though less common, that the platelet donor has a specific P2Y12 receptor defect.
Q4: Can I use whole blood instead of PRP for aggregation studies with MethADP?
A4: While whole blood aggregometry is a valid technique, Light Transmission Aggregometry (LTA) using PRP is the gold standard for studying platelet aggregation in response to specific agonists like MethADP. Whole blood contains other cell types that can influence the results and make them more complex to interpret.
Q5: What is the difference between ADP and MethADP (2-MeSADP)?
A5: MethADP (2-MeSADP) is a more stable and potent analog of ADP.[9] It is more resistant to degradation by ectonucleotidases present on the surface of platelets and endothelial cells, which can rapidly break down ADP. This makes MethADP a more reliable agonist for in vitro studies of the P2Y12 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Desensitization of the platelet aggregation response to ADP: differential down-regulation of the P2Y1 and P2cyc receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The balance of concurrent aggregation and deaggregation processes in platelets is linked to differential occupancy of ADP receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of native or platelet count adjusted platelet rich plasma for platelet aggregation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing MethADP Trisodium for P2Y Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MethADP trisodium (2-Methylthioadenosine diphosphate trisodium salt) for the activation of P2Y receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which P2Y receptors does it activate?
A1: this compound, also known as 2-MeSADP, is a potent and selective agonist for several P2Y receptors. It displays high potency at P2Y1, P2Y12, and P2Y13 receptors.[1][2]
Q2: What is the recommended concentration range for this compound in P2Y receptor activation assays?
A2: The optimal concentration of this compound is dependent on the specific P2Y receptor subtype being studied and the cell type used. Based on reported EC50 values, a starting concentration range of 1 nM to 10 µM is recommended for dose-response experiments.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C.[1] It is soluble in water and is often supplied as a pre-dissolved solution.[1]
Q4: What are the common downstream signaling pathways activated by this compound binding to P2Y receptors?
A4: Activation of P2Y receptors by this compound can trigger various signaling cascades. For Gq-coupled receptors like P2Y1, it leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). For Gi-coupled receptors such as P2Y12 and P2Y13, it typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q5: Is this compound stable in experimental conditions?
A5: The stability of this compound can be influenced by the presence of ectonucleotidases in cell culture. Its stability is significantly higher in plasma and blood prepared with EDTA as an anticoagulant compared to heparin. In heparin-prepared mouse blood, the half-life of 2-MeS-ADP was found to be approximately 11.7 minutes.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound for P2Y receptor activation.
| Problem | Potential Cause | Recommended Solution |
| No or low signal upon this compound application. | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal concentration for your specific cell type and receptor. |
| Receptor expression: The cells may not express the target P2Y receptor or express it at very low levels. | Verify receptor expression using techniques like RT-PCR, Western blot, or by using a positive control agonist known to be effective in your system. | |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound has been stored at -20°C. Prepare fresh dilutions for each experiment. Consider the presence of ectonucleotidases in your experimental setup.[3] | |
| High background signal or spontaneous receptor activation. | Cell health: Cells may be stressed or unhealthy, leading to leaky membranes and altered signaling. | Ensure optimal cell culture conditions. Check cell viability before and after the experiment. |
| Contamination: Reagents or cell culture may be contaminated. | Use sterile techniques and fresh, high-quality reagents. | |
| Inconsistent or variable results between experiments. | Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible. |
| Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression. | Use cells within a consistent and low passage number range for all experiments. | |
| Assay conditions: Variations in temperature, incubation times, or buffer composition can affect results. | Standardize all assay parameters and ensure they are consistent across all experiments. | |
| Unexpected off-target effects. | Non-specific binding: At high concentrations, this compound may interact with other receptors or cellular components. | Use the lowest effective concentration of this compound. Consider using a selective antagonist for the target P2Y receptor to confirm specificity. |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a common method to measure the increase in intracellular calcium upon P2Y receptor activation by this compound.
Materials:
-
Cells expressing the P2Y receptor of interest
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.
-
Compound Addition:
-
Prepare a range of concentrations of this compound in HBSS.
-
Using the plate reader's injection system, add the this compound solutions to the respective wells.
-
-
Signal Measurement: Immediately after compound addition, measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration and plot a dose-response curve to calculate the EC50.
cAMP Measurement Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity, and thus a decrease in cAMP levels, following the activation of Gi-coupled P2Y receptors.
Materials:
-
Cells expressing the Gi-coupled P2Y receptor of interest
-
This compound
-
Forskolin or other adenylyl cyclase activator
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell lysis buffer
-
384-well white microplate
Procedure:
-
Cell Plating: Seed cells into a 384-well white microplate and culture overnight.
-
Cell Starvation: Replace the culture medium with serum-free medium and incubate for at least 4 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells (except for the negative control) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Detection: Perform the cAMP assay following the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration of cAMP in each well. Plot the cAMP concentration against the this compound concentration to determine the IC50 for the inhibition of adenylyl cyclase.
Visualizations
Caption: P2Y Receptor Signaling Pathways Activated by MethADP.
Caption: Workflow for Optimizing MethADP Concentration.
References
- 1. 2-Methylthioadenosine diphosphate trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and stability of MethADP trisodium in solution
Disclaimer: There is limited publicly available information on the specific degradation and stability of MethADP (Adenosine 5'-(α,β-methylene)diphosphate) trisodium in solution. This guide is based on general knowledge of ATP analogs and provides a framework for researchers to establish in-house stability protocols. The information herein should be supplemented with experiment-specific validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for MethADP trisodium solutions?
A1: While specific stability data for this compound in various solutions is not widely published, it is recommended to store stock solutions at -20°C or below. Aliquoting the stock solution to avoid repeated freeze-thaw cycles is also a standard best practice for nucleotide analogs.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in water and phosphate-buffered saline (PBS) at pH 7.2. The choice of solvent will depend on the specific requirements of your experiment.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation upon thawing can indicate several issues. Refer to the troubleshooting guide below for potential causes and solutions, such as improper storage, pH shifts, or microbial contamination.
Q4: How does pH affect the stability of this compound in solution?
A4: For ATP, stability is optimal in aqueous solutions between pH 6.8 and 7.4. At more extreme pH values, hydrolysis to ADP and phosphate occurs more rapidly. As an ATP analog, this compound is likely to exhibit similar pH-dependent stability.
Q5: Can I expect degradation of this compound at room temperature?
A5: While specific data is unavailable for this compound, ATP analogs can undergo hydrolysis over time, a process that is accelerated at higher temperatures. It is recommended to keep solutions on ice during experiments and to minimize the time spent at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate in thawed solution | Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| pH of the solution has shifted. | Check the pH of your solution. Adjust if necessary, keeping in mind the optimal pH range for stability (likely near neutral). | |
| Solution concentration is too high for the storage temperature. | Ensure the concentration does not exceed the solubility limit at the storage temperature. You may need to warm the solution gently to redissolve the precipitate. | |
| Loss of biological activity | Degradation due to improper storage (temperature, light exposure). | Store aliquots at -20°C or below, protected from light. Perform a concentration check using a spectrophotometer. |
| Hydrolysis due to prolonged incubation at non-optimal pH or temperature. | Minimize incubation times and maintain optimal pH and temperature during your experiments. | |
| Microbial contamination. | Prepare solutions using sterile technique and sterile-filtered buffers. | |
| Inconsistent experimental results | Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using UV spectrophotometry. |
| Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. |
Data Presentation
Currently, there is no publicly available quantitative data on the degradation rates or stability of this compound under various conditions. Researchers are encouraged to perform their own stability studies. The table below summarizes the available physical and chemical properties.
| Parameter | Value | Source |
| Chemical Name | Adenosine 5'-(α,β-methylene)diphosphate trisodium | N/A |
| Synonyms | α,β-meADP | N/A |
| Storage Temperature | -20°C | |
| Solubility | Soluble in water and PBS (pH 7.2) |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for a stability-indicating assay using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the concentration of this compound over time under specific storage conditions (e.g., temperature, pH, light exposure).
2. Materials:
-
This compound
-
HPLC-grade water
-
Appropriate buffers (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
pH meter
-
Calibrated balance
-
Volumetric flasks and pipettes
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the desired buffer (e.g., PBS, pH 7.2) to a known concentration (e.g., 10 mM).
-
Filter the solution through a 0.22 µm filter.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
At time zero, take an aliquot for immediate analysis.
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Store the remaining vials under the specified conditions.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from potential degradation products.
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week, 1 month), remove an aliquot from each storage condition.
-
Inject the sample into the HPLC system.
-
Monitor the peak area of this compound at an appropriate wavelength (e.g., 259 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: ATP-adenosine signaling pathway with inhibition by MethADP.
Troubleshooting inconsistent results with a,ß-methylene ADP trisodium salt
Welcome to the technical support center for α,β-methylene ADP trisodium salt. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing inconsistencies observed when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is α,β-methylene ADP trisodium salt and what are its primary applications?
α,β-methylene ADP trisodium salt, also known as AOPCP or AMPCP, is a stable analog of adenosine diphosphate (ADP). Its primary application is as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73)[1]. This enzyme is responsible for the extracellular conversion of AMP to adenosine. By inhibiting CD73, α,β-methylene ADP trisodium salt blocks the production of adenosine, which can be useful in various research contexts, including cancer therapy and immunology[1]. It is also used to study purinergic signaling, although it has complex effects on P2 receptors.
Q2: What is the difference between α,β-methylene ADP and α,β-methylene ATP?
It is crucial to distinguish between α,β-methylene ADP and α,β-methylene ATP. While both are stable analogs of their respective parent nucleotides, they have different biological activities. α,β-methylene ADP is primarily an inhibitor of ecto-5'-nucleotidase (CD73)[1]. In contrast, α,β-methylene ATP is a potent agonist for P2X1 and P2X3 receptors and is often used to study these ion channels[2][3][4]. Using one in place of the other will lead to significantly different and incorrect experimental outcomes.
Q3: How should I store α,β-methylene ADP trisodium salt?
Proper storage is critical to maintain the stability and activity of the compound. For long-term storage, the solid powder form should be kept at -20°C[5]. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year[2]. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What is the best solvent for dissolving α,β-methylene ADP trisodium salt?
α,β-methylene ADP trisodium salt is soluble in water. For example, it is soluble up to 100 mg/mL in water[2]. For biological experiments, sterile, nuclease-free water or a buffered solution such as PBS (pH 7.2) is recommended[4]. Sonication may be required to fully dissolve the compound[2]. Always refer to the manufacturer's datasheet for specific solubility information, as it may vary slightly between batches.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of ecto-5'-nucleotidase (CD73).
If you are observing variable or weak inhibition of CD73 activity, consider the following potential causes and solutions.
Troubleshooting Workflow for Inconsistent CD73 Inhibition
Caption: A flowchart for troubleshooting inconsistent results.
-
Potential Cause 1: Purity of the Compound. The purity of α,β-methylene ADP trisodium salt can vary between suppliers and batches. Impurities can interfere with the assay.
-
Solution: Always use a high-purity grade (≥95%) of the compound, as confirmed by the supplier's certificate of analysis[4]. If in doubt, consider purchasing from a different supplier or having the purity independently verified.
-
-
Potential Cause 2: Incorrect Concentration. Errors in calculating the concentration of the stock solution or dilutions can lead to inconsistent results.
-
Solution: Double-check all calculations for molarity and dilutions. The molecular weight of the trisodium salt is approximately 571.15 g/mol , but this can vary with hydration, so always refer to the lot-specific information provided by the manufacturer.
-
-
Potential Cause 3: Compound Degradation. Although it is a stable analog, improper storage or handling can lead to degradation.
-
Solution: Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C.
-
-
Potential Cause 4: Assay Conditions. The inhibitory activity can be influenced by the pH, temperature, and presence of other ions in the assay buffer.
-
Solution: Ensure that the assay buffer conditions are optimal for ecto-5'-nucleotidase activity and are consistent across all experiments.
-
Issue 2: Unexpected biological effects not related to CD73 inhibition.
If you observe off-target effects, it may be due to the compound's interaction with other purinergic receptors.
Signaling Pathway of α,β-methylene ADP as a CD73 Inhibitor
Caption: Inhibition of adenosine production by α,β-methylene ADP.
-
-
Solution: Perform dose-response experiments to determine the optimal concentration for CD73 inhibition with minimal off-target effects. Include appropriate controls, such as cells known to express different P2Y receptor subtypes, to assess off-target activity.
-
Experimental Protocols
General Protocol for Ecto-5'-Nucleotidase (CD73) Inhibition Assay
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental system.
-
Reagent Preparation:
-
Prepare a stock solution of α,β-methylene ADP trisodium salt (e.g., 10 mM) in nuclease-free water. Store at -80°C in aliquots.
-
Prepare a working solution by diluting the stock solution in the assay buffer.
-
Prepare the substrate solution (e.g., AMP) in the assay buffer.
-
Prepare the assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂).
-
-
Assay Procedure:
-
Add the desired concentration of α,β-methylene ADP trisodium salt to the reaction wells.
-
Add the source of ecto-5'-nucleotidase (e.g., cell lysate, purified enzyme).
-
Pre-incubate the inhibitor and the enzyme for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the AMP substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
-
Detection of Product Formation:
-
Measure the amount of product (adenosine or inorganic phosphate) formed. This can be done using various methods, such as HPLC, colorimetric assays (e.g., malachite green assay for phosphate), or fluorescent assays.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Quantitative Data Summary
The following table summarizes key quantitative information for α,β-methylene ADP trisodium salt from various suppliers. Note that values may vary between batches.
| Parameter | Typical Value | Source(s) |
| Molecular Weight | ~571.15 g/mol | [7][8] |
| Purity | ≥90-98% (HPLC) | [7][9] |
| Solubility in Water | Up to 100 mM | [7] |
| Storage (Solid) | -20°C | [5][7] |
| Storage (Solution) | -80°C | [2] |
References
- 1. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α,β-Methylene ATP trisodium | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. α,β-Methylene-ATP Trisodium Salt-江苏申基生物科技有限公司 [syngenebio.com]
- 6. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. rndsystems.com [rndsystems.com]
- 8. α,β-Methylene ATP trisodium | α,β-Methyleneadenosine 5'-triphosphate(sodium salt) | P2X Receptor | Ambeed.com [ambeed.com]
- 9. scbt.com [scbt.com]
Preventing off-target effects of MethADP trisodium in experiments
Welcome to the technical support center for 2-Methylthioadenosine diphosphate (2-MeSADP) trisodium. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to mitigate off-target effects and ensure the successful use of 2-MeSADP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSADP trisodium and what are its primary targets?
A1: 2-MeSADP trisodium is a potent agonist of several P2Y purinergic receptors, which are a class of G protein-coupled receptors (GPCRs). Its primary targets are the P2Y1, P2Y12, and P2Y13 receptors, all of which are activated by the endogenous ligand adenosine diphosphate (ADP).[1][2][3]
Q2: What are the potential off-target effects of 2-MeSADP?
A2: The main "off-target" effects of 2-MeSADP arise from its lack of selectivity among the P2Y1, P2Y12, and P2Y13 receptors.[1][2] Since these receptors are often co-expressed in various cell types and couple to different G proteins (P2Y1 to Gq, and P2Y12/P2Y13 to Gi), non-selective activation can lead to a complex and sometimes confounding mixture of downstream signaling events.[2][4] For example, in platelets, simultaneous activation of P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) is required for full aggregation.[5][6]
Q3: How can I be sure that the observed effect in my experiment is due to the intended P2Y receptor subtype?
A3: To ensure the observed effect is due to a specific P2Y receptor subtype, it is crucial to use selective antagonists as controls. For instance, to confirm a P2Y1-mediated effect, you can pre-incubate your cells with a selective P2Y1 antagonist, such as MRS2500, and observe if the response to 2-MeSADP is blocked.[7] Similarly, selective antagonists for P2Y12 (e.g., cangrelor) and P2Y13 can be used to dissect the contribution of each receptor.
Q4: Are there more selective agonists available that I can use as an alternative to 2-MeSADP?
A4: Yes, medicinal chemistry efforts have led to the development of more selective agonists. For example, (N)-methanocarba-2MeSADP (MRS2365) is a highly potent and selective agonist for the P2Y1 receptor, showing little to no activity at P2Y12 and P2Y13 receptors.[1][2] Using such selective agonists in parallel with 2-MeSADP can help to elucidate the specific roles of each receptor subtype in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No response or weak response to 2-MeSADP | 1. Low or no expression of target P2Y receptors in the experimental model. 2. Degradation of 2-MeSADP. 3. Suboptimal experimental conditions (e.g., temperature, pH). | 1. Verify P2Y receptor expression using qPCR or Western blot. 2. Prepare fresh solutions of 2-MeSADP for each experiment. 3. Optimize experimental parameters and ensure they are within the recommended range for your cell type. |
| Unexpected or paradoxical effects | 1. Co-activation of multiple P2Y receptor subtypes with opposing downstream effects. 2. Receptor desensitization due to prolonged exposure or high concentrations of 2-MeSADP. 3. Off-target effects on other, non-P2Y receptors (less common but possible at high concentrations). | 1. Use selective antagonists to block individual P2Y receptor subtypes and dissect the signaling pathways. 2. Perform dose-response and time-course experiments to determine the optimal concentration and incubation time. 3. Review the literature for potential off-target activities of 2-MeSADP at high concentrations and consider using a lower concentration range. |
| High variability between experiments | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Variability in reagent preparation. 3. Differences in experimental timing and execution. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Prepare fresh reagents and use consistent pipetting techniques. 3. Create and follow a detailed, step-by-step experimental protocol. |
Quantitative Data Summary
The following table summarizes the potency of 2-MeSADP at its primary human P2Y receptor targets.
| Compound | P2Y1 (pEC50) | P2Y12 (EC50, nM) | P2Y13 (EC50, nM) |
| 2-MeSADP | 8.29 | 5 | 19 |
Data compiled from multiple sources.[1][3][8] pEC50 is the negative logarithm of the EC50 value.
Key Experimental Protocols
Protocol 1: Determining P2Y Receptor Expression Profile by qPCR
Objective: To quantify the relative mRNA expression levels of P2Y1, P2Y12, and P2Y13 receptors in your cell or tissue model.
Methodology:
-
RNA Extraction: Isolate total RNA from your cells or tissues using a standard protocol (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for human P2Y1, P2Y12, and P2Y13 receptors. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of each receptor subtype using the ΔΔCt method.
A representative qPCR workflow is depicted below:
Caption: Workflow for determining P2Y receptor expression by qPCR.
Protocol 2: Functional Characterization using Calcium Imaging
Objective: To measure intracellular calcium mobilization in response to 2-MeSADP, primarily mediated by the Gq-coupled P2Y1 receptor.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.[9]
-
Baseline Measurement: Acquire baseline fluorescence images before adding any agonist.
-
Agonist Addition: Add 2-MeSADP at the desired concentration and record the change in fluorescence over time.
-
Controls:
-
Positive Control: Use a known calcium-mobilizing agent for your cell type (e.g., ATP).
-
Negative Control: Add vehicle (buffer) alone.
-
Antagonist Control: Pre-incubate cells with a selective P2Y1 antagonist (e.g., MRS2500) before adding 2-MeSADP to confirm the response is P2Y1-mediated.
-
-
Data Analysis: Quantify the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity.
A logical workflow for a calcium imaging experiment is shown below:
References
- 1. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Best practices for storing and handling MethADP trisodium
A Note to Our Users: Initial searches for "MethADP trisodium" have not yielded a conclusive match for a standard chemical reagent. The information compiled below is based on the closest potential interpretations of this name and is intended to provide general guidance. We strongly recommend verifying the precise chemical identity and consulting the manufacturer's specific documentation for your compound.
This guide is designed for researchers, scientists, and drug development professionals. It provides best practices for storage and handling, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, it is recommended to store this compound, likely a lyophilized powder, at or below -20°C.
Q2: How should I reconstitute this compound?
Reconstitute the lyophilized powder in a high-quality, sterile solvent such as DMSO or an aqueous buffer like PBS. The choice of solvent will depend on the specific experimental requirements.
Q3: What are the general safety precautions for handling this compound?
When handling this compound, it is important to use personal protective equipment (PPE), including gloves, a lab coat, and eye protection, as it may cause skin, eye, and respiratory irritation. All handling should be conducted in a well-ventilated area or under a chemical fume hood.
Q4: How can I avoid repeated freeze-thaw cycles?
To prevent degradation of the compound, it is advisable to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.
Storage and Handling Data
| Parameter | Recommendation | Source |
| Storage Temperature (Lyophilized) | -20°C or colder | General Best Practice |
| Storage Temperature (in Solution) | -20°C to -80°C | General Best Practice |
| Recommended Solvents | DMSO, Aqueous Buffers (e.g., PBS) | General Best Practice |
| Handling Precautions | Use PPE (gloves, lab coat, eye protection) | |
| Work Environment | Well-ventilated area or chemical fume hood |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Inactivity | Improper storage leading to degradation. | Ensure the compound has been stored at the correct temperature and protected from light and moisture. Use a fresh vial if degradation is suspected. |
| Incorrect solvent used for reconstitution. | Verify the recommended solvent for your specific lot of the compound. Some compounds have limited stability in certain solvents. | |
| Poor Solubility | The compound has precipitated out of solution. | Try vortexing or gentle warming (if the compound is heat-stable) to redissolve. Consider preparing a fresh solution. |
| The concentration is too high for the chosen solvent. | Attempt to dissolve the compound in a larger volume of solvent to decrease the concentration. | |
| Inconsistent Experimental Results | Variability in compound concentration due to improper mixing. | Ensure the reconstituted solution is thoroughly mixed before each use. |
| Degradation of the compound in the experimental buffer. | Assess the stability of the compound in your specific experimental buffer and timeframe. Prepare fresh solutions for each experiment if necessary. |
Experimental Protocols
General Protocol for Reconstitution:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of sterile solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: A general workflow for experiments involving this compound.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
Technical Support Center: Interpreting Unexpected Data in Purinergic Signaling and Opioid Receptor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving purinergic signaling agonists like ADP analogues and compounds such as Methadone.
Initial Clarification: MethADP Trisodium
The term "this compound" does not correspond to a standard recognized chemical nomenclature in scientific literature. It is possible that this term is a typographical error and may refer to one of two distinct substances:
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An ADP (Adenosine Diphosphate) analogue: Given the "ADP" and "trisodium" components, it is likely you are working with a salt of an ADP analogue, such as 2-MeS-ADP (2-Methylthioadenosine 5'-diphosphate), a potent agonist of the P2Y1 receptor.
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Methadone: A synthetic opioid used for pain management and in the treatment of opioid use disorder.[1][2][3][4][5]
This guide will address potential issues and unexpected data for both scenarios.
Section 1: Troubleshooting for ADP Analogue Experiments (e.g., 2-MeS-ADP) in Platelet Aggregation Assays
Platelet aggregation studies are crucial for understanding hemostasis and thrombosis.[6][7] Unexpected results can arise from various factors, from sample preparation to complex biological responses.
Frequently Asked Questions (FAQs)
Q1: My ADP analogue is showing lower-than-expected potency in inducing platelet aggregation.
A1: Several factors could contribute to this observation:
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Reagent Stability: Ensure the ADP analogue has been stored correctly and has not degraded. Repeated freeze-thaw cycles can reduce potency.
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Platelet Desensitization: Prolonged exposure to ADP or its analogues can lead to receptor desensitization.
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Sample Quality: The health of the platelets is critical. Issues with blood collection, anticoagulant choice (citrate is commonly used), or storage temperature can affect platelet function.[8][9]
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Presence of Antagonists: Contamination of reagents or buffers with P2Y12 antagonists (like clopidogrel metabolites) or other inhibitors can reduce the observed effect.[10]
Q2: I am observing platelet aggregation even in the absence of an agonist.
A2: This could be due to:
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Constitutive Receptor Activity: The P2Y1 receptor can exhibit basal or constitutive activity, meaning it can signal without an agonist bound.[6] This can be particularly noticeable in systems with high receptor expression.
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Platelet Activation During Preparation: Mechanical stress during blood drawing, centrifugation to prepare platelet-rich plasma (PRP), or temperature fluctuations can pre-activate platelets.[9]
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Contamination: Contamination of your sample with agonists like thrombin or collagen can induce aggregation.
Q3: The inhibitory effect of my P2Y1 antagonist is weaker than expected.
A3: Consider the following:
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Dual Receptor Involvement: Platelet activation by ADP is a two-step process involving both P2Y1 and P2Y12 receptors.[11][12] A P2Y1 antagonist will only block the initial phase of aggregation (shape change and primary aggregation) but not the sustained aggregation mediated by P2Y12.[11][12]
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Inverse Agonism: Some compounds classified as antagonists may act as inverse agonists, reducing the constitutive activity of the P2Y1 receptor.[6] The observed effect will depend on the basal activity of your system.
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Synergistic Effects: Other signaling pathways can amplify platelet activation, potentially masking the effect of a P2Y1 antagonist. For example, thrombin can activate platelets through PAR1 and PAR4 receptors.
Troubleshooting Guide: Unexpected Platelet Aggregation Results
| Observed Problem | Potential Cause | Recommended Action |
| No aggregation in response to agonist | Platelet dysfunction | Check platelet count and morphology. Review blood collection and PRP preparation protocols.[9] |
| Inactive agonist | Verify the concentration and integrity of the agonist stock solution. | |
| Presence of inhibitors | Ensure no interfering substances (e.g., certain medications in donor blood) are present.[13][14] | |
| Biphasic aggregation not observed | P2Y12 receptor defect or inhibition | This is the expected pattern for a P2Y12 receptor deficiency or blockade.[10] |
| Reduced aggregation with multiple agonists | General platelet defect | Investigate for conditions like Glanzmann's thrombasthenia or Bernard-Soulier syndrome.[13] |
| Variable results between experiments | Inconsistent sample handling | Standardize all pre-analytical variables, including time from collection to testing, temperature, and centrifugation speed.[8] |
Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)
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Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[9]
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Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[9]
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Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain PPP, which is used as a blank.
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Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
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Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add the agonist (e.g., ADP analogue) to the PRP.
-
Record the change in light transmission for a set period (typically 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.[15]
-
Signaling Pathway Diagrams
Caption: ADP-induced platelet activation via P2Y1 and P2Y12 pathways.
Section 2: Troubleshooting for Methadone Experiments
Methadone is a synthetic opioid with a complex pharmacological profile, acting as a µ-opioid receptor agonist and an NMDA receptor antagonist.[1][2] This dual mechanism can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a weaker analgesic effect of Methadone than expected in my animal model.
A1: Several factors can influence the in vivo effects of Methadone:
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Metabolism: Methadone is metabolized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[3] Genetic polymorphisms or co-administration of drugs that induce or inhibit these enzymes can alter Methadone's efficacy.
-
Tolerance: Chronic administration of Methadone leads to the development of tolerance.
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NMDA Receptor Antagonism: While the NMDA receptor antagonism contributes to its analgesic effect, particularly for neuropathic pain, the interplay with the opioid system can be complex and may vary between pain models.[2]
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Drug Stability: Ensure the Methadone solution is stable and has been stored correctly. Methadone is generally stable, but stability can be affected by the vehicle and storage conditions.[16][17][18][19]
Q2: My in vitro assay shows unexpected cell signaling events with Methadone treatment.
A2: This could be due to:
-
Biased Agonism: Methadone may act as a biased agonist at the µ-opioid receptor, preferentially activating certain downstream signaling pathways (e.g., β-arrestin) over others (e.g., G-protein signaling).[20] This can lead to different cellular responses compared to other opioids like morphine.
-
Off-Target Effects: At higher concentrations, Methadone may have off-target effects on other receptors or ion channels.
-
Toll-Like Receptor 4 (TLR4) Activation: Some studies suggest that methadone can interact with TLR4, potentially triggering inflammatory signaling pathways.[21]
Q3: I am seeing significant variability in the response to Methadone between subjects.
A3: This is a known characteristic of Methadone and can be attributed to:
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Pharmacokinetic Variability: There is wide inter-individual variability in the absorption, distribution, metabolism, and elimination of Methadone.[22]
-
Genetic Factors: Polymorphisms in genes encoding for opioid receptors and metabolizing enzymes can influence an individual's response.
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Drug Interactions: Co-administration of other drugs can significantly alter Methadone's pharmacokinetics and pharmacodynamics.
Troubleshooting Guide: Unexpected Methadone Experiment Results
| Observed Problem | Potential Cause | Recommended Action |
| High toxicity or adverse effects | Overdosing due to pharmacokinetic variability | Start with a lower dose and titrate carefully. Monitor for signs of toxicity. |
| Drug interactions | Review all co-administered drugs for potential interactions with CYP enzymes. | |
| Inconsistent results in cell culture | Cell line variability | Ensure consistent cell passage number and culture conditions. |
| Biased agonism | Use multiple downstream readouts (e.g., cAMP levels, β-arrestin recruitment, ERK phosphorylation) to characterize the signaling profile. | |
| Unexpected pro-inflammatory effects | TLR4 activation | Investigate the involvement of the TLR4 pathway using specific inhibitors or in TLR4-deficient models.[21] |
| Changes in synaptic gene expression | Effects on neurodevelopmental pathways | Chronic exposure to methadone has been shown to alter transcriptional programs related to synapse formation.[23] |
Experimental Protocol: Assessing Methadone's Effect on cAMP Levels in a Cell-Based Assay
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Cell Culture: Culture cells expressing the µ-opioid receptor (e.g., HEK293 or CHO cells) in appropriate media.
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Cell Plating: Seed cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
Forskolin Stimulation: Pre-treat cells with Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
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Methadone Treatment: Add varying concentrations of Methadone to the cells and incubate for a specific period.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
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Data Analysis: Plot the cAMP concentration against the Methadone concentration to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Dual mechanism of Methadone action on MOR and NMDA receptors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methadone - Wikipedia [en.wikipedia.org]
- 4. Methadone Fast Facts [justice.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 15. Platelet Aggregation Test: Purpose, Procedure, and Results [webmd.com]
- 16. Stability of methadone and its main metabolite in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical stability of methadone concentrate and powder diluted in orange-flavored drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cjhp-online.ca [cjhp-online.ca]
- 19. Stability of methadone in four vehicles for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atomic-Level Characterization of the Methadone-Stabilized Active Conformation of µ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methadone Requires the Co-Activation of μ-Opioid and Toll-Like-4 Receptors to Produce Extracellular DNA Traps in Bone-Marrow-Derived Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chapter 3B: Methadone - Medications for Opioid Use Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
Technical Support Center: MethADP Trisodium-Induced Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with MethADP trisodium-induced receptor desensitization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
This compound is a salt of a methylated adenosine diphosphate (ADP) analog, such as 2-methylthioadenosine diphosphate (2-MeSADP). It is a potent agonist for P2Y purinergic receptors, primarily targeting the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor, which are crucial in various physiological processes, including platelet aggregation and vascular tone regulation.[1][2][3]
Q2: What is receptor desensitization in the context of MethADP?
Receptor desensitization is a process where prolonged or repeated exposure to an agonist, like MethADP, results in a diminished response from the target receptor. This is a crucial negative feedback mechanism to prevent overstimulation of signaling pathways.[4][5] For P2Y1 and P2Y12 receptors, this desensitization is rapid.[1][2]
Q3: What are the primary mechanisms of MethADP-induced desensitization for P2Y1 and P2Y12 receptors?
The desensitization of P2Y1 and P2Y12 receptors occurs through distinct, kinase-dependent pathways:
-
P2Y1 Receptor Desensitization : This process is largely dependent on the activity of Protein Kinase C (PKC).[1][2]
-
P2Y12 Receptor Desensitization : This is mediated by G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK6.[1][2][6] Following GRK phosphorylation, β-arrestin is recruited, which uncouples the receptor from its G protein and promotes its internalization.[4]
Q4: How can I experimentally measure receptor desensitization?
Receptor desensitization is typically measured by quantifying the reduced cellular response to a second agonist challenge after an initial, desensitizing exposure. A common method is the calcium mobilization assay.[7][8][9] The general steps are:
-
Establish a baseline reading in your cell model.
-
Apply a high concentration of MethADP to induce desensitization.
-
Remove the agonist, often by washing or by enzymatic degradation using apyrase.[1]
-
Apply a second, typically lower (e.g., EC50), concentration of MethADP.
-
The diminished response (e.g., a smaller increase in intracellular calcium) in the second challenge compared to the first indicates the extent of desensitization.[4][10]
Troubleshooting Guide
Issue 1: No or minimal desensitization observed after MethADP treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient agonist concentration or exposure time. | Increase the concentration of MethADP or the duration of the initial exposure. Desensitization is dose- and time-dependent. |
| Cell type lacks the necessary machinery. | Ensure your chosen cell line (e.g., 1321N1 astrocytoma cells) expresses the necessary kinases (PKC, GRKs) and arrestins for desensitization.[1] |
| Rapid resensitization of receptors. | Minimize the time between agonist removal and the second challenge. Resensitization can occur quickly once the agonist is removed. |
| Experimental variability. | Ensure consistent cell passage number, confluency, and experimental conditions. Run appropriate controls in parallel. |
Issue 2: Complete loss of response after the first agonist stimulation.
| Possible Cause | Troubleshooting Step |
| Initial agonist concentration is too high, leading to profound and long-lasting desensitization. | Reduce the concentration of the desensitizing dose of MethADP. |
| Cellular toxicity. | Assess cell viability after exposure to high concentrations of MethADP to rule out cytotoxicity. |
| Incomplete removal of the desensitizing agonist. | If using apyrase, ensure its activity and concentration are sufficient to completely degrade the MethADP.[1] If washing, increase the number of wash steps. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Standardize cell culture protocols, including media, supplements, and incubation times. |
| Reagent instability. | Prepare fresh solutions of MethADP and other reagents for each experiment. |
| Differences in plate reader settings (for calcium assays). | Use consistent settings for excitation/emission wavelengths, gain, and read times. |
Experimental Protocols & Data
Controlling for P2Y1 Receptor Desensitization (PKC-Dependent)
To control for P2Y1 desensitization, you can inhibit Protein Kinase C.
Protocol:
-
Pre-incubate your cells with a PKC inhibitor for a specified time (e.g., 15-30 minutes) before starting the desensitization assay.[1]
-
Perform the desensitization assay as described in FAQ 4, in the continued presence of the inhibitor.
-
Compare the level of desensitization with and without the inhibitor. A reduced level of desensitization in the presence of the inhibitor indicates successful control.
Table 1: PKC Inhibitors for Controlling P2Y1 Desensitization
| Inhibitor | Commonly Used Concentration | Reference |
| GF109203X | 2 µM | [1] |
| Ro317549 | 1 µM | [1] |
| Gö6976 | 1 µM | [1][11] |
| BIS-I (Bisindolylmaleimide I) | 1 µM | [11][12] |
| BIS-VIII (Bisindolylmaleimide VIII) | 1 µM | [11][12] |
Controlling for P2Y12 Receptor Desensitization (GRK-Dependent)
To control for P2Y12 desensitization, you can inhibit G protein-coupled receptor kinases (GRKs), particularly GRK2.
Protocol:
-
Pre-incubate your cells with a GRK inhibitor for a specified time (e.g., 30 minutes) before the experiment.[10]
-
Conduct the desensitization assay.
-
The attenuation of desensitization in the presence of the inhibitor demonstrates control over the process.
Table 2: GRK Inhibitors for Controlling P2Y12 Desensitization
| Inhibitor | Target | Commonly Used Concentration | Reference |
| Paroxetine | GRK2 | 5 µM | [10] |
| Takeda compound 101 | GRK2 | 30 µM | [10] |
| CCG224063 | GRK2 | 10 µM | [10] |
Advanced Control: siRNA-Mediated Knockdown of GRKs
For more specific control, you can use small interfering RNA (siRNA) to knock down the expression of GRK2 or GRK6.
General siRNA Transfection Protocol (to be optimized for your cell line):
-
Cell Seeding: Seed cells (e.g., 1321N1) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[13]
-
siRNA Preparation: In separate tubes, dilute the GRK-specific siRNA and a non-targeting control siRNA in serum-free medium.[14]
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complexes to form.[13][14]
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 5-7 hours at 37°C.[13]
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Post-Transfection: Add complete growth medium and incubate for an additional 24-72 hours to allow for protein knockdown.
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Validation and Experiment: Confirm knockdown by Western blot or qPCR, then proceed with the MethADP desensitization experiment.
Visualizations
Signaling Pathways and Desensitization Mechanisms
Caption: Distinct desensitization pathways for P2Y1 and P2Y12 receptors.
Experimental Workflow for Controlling Desensitization
Caption: Workflow for testing inhibitors of receptor desensitization.
Troubleshooting Logic Tree
Caption: Troubleshooting logic for lack of observed desensitization.
References
- 1. ashpublications.org [ashpublications.org]
- 2. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinase 2 and arrestin2 regulate arterial smooth muscle P2Y-purinoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GRK2 regulates ADP signaling in platelets via P2Y1 and P2Y12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization of endothelial P2Y1 receptors by PKC-dependent mechanisms in pressurized rat small mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. scbt.com [scbt.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Improving the Reproducibility of MethADP Trisodium-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of MethADP trisodium-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
A1: MethADP (α,β-Methyleneadenosine 5'-diphosphate) trisodium is a stable analog of adenosine diphosphate (ADP). It is resistant to degradation by ectonucleotidases, which are enzymes that break down ADP. This stability makes MethADP an ideal agonist for studying P2Y purinergic receptors, particularly the P2Y1 receptor, as it provides a sustained and predictable stimulus in in vitro assays.
Q2: What are the most common assays that utilize this compound?
A2: this compound is predominantly used in functional assays to study the P2Y1 receptor. The most common applications include:
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Platelet Aggregation Assays: To study platelet activation and aggregation, which is crucial in thrombosis and hemostasis research.
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Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following P2Y1 receptor activation in various cell types.
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Radioligand Binding Assays: Although less common for MethADP itself, it is used in competition assays with radiolabeled P2Y1 antagonists to determine the binding affinity of other compounds.[1]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Once reconstituted in an aqueous buffer, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the solution will depend on the buffer composition and pH.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based assays.
Platelet Aggregation Assays
Q4: I am observing no or very low platelet aggregation in response to MethADP.
A4: This issue can arise from several factors. Consider the following troubleshooting steps:
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Check Platelet Viability and Count: Ensure that the platelet-rich plasma (PRP) is freshly prepared and that the platelet count is within the optimal range (typically 200-400 x 10⁹/L).[2] Platelets that have been stored for too long or at incorrect temperatures may lose their functionality.
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Verify MethADP Concentration: Prepare fresh dilutions of your MethADP stock solution. An error in dilution can lead to a sub-optimal agonist concentration.
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Confirm Agonist Activity: Test your MethADP stock on a control platelet sample known to respond well. If the control also fails to respond, your MethADP may have degraded.
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Assess Instrument Function: Ensure the aggregometer is properly calibrated and functioning. Use platelet-poor plasma (PPP) to set the 100% aggregation baseline.
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Review Sample Collection and Handling: Improper blood collection techniques, such as using a small gauge needle or excessive suction, can pre-activate platelets, rendering them unresponsive.[3] Samples should be maintained at room temperature and processed within a few hours of collection.[2]
Q5: The platelet aggregation response to MethADP is inconsistent between experiments.
A5: Inconsistent results are a common challenge in platelet aggregometry. Here are some key areas to investigate:
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Standardize Pre-analytical Variables: Minor variations in blood collection, anticoagulant choice and concentration, centrifugation speed and time for PRP preparation, and sample storage time can all contribute to variability.[2][3] It is crucial to have a standardized and well-documented protocol.
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Control for Donor Variability: Platelet reactivity can vary significantly between individuals due to genetic factors, diet, and medications. If possible, use platelets from the same donor for a set of comparative experiments.
-
Maintain Consistent pH: The pH of the PRP should be maintained at a physiological level, as changes in pH can affect platelet function.[2]
-
Ensure Consistent Mixing: The stirring speed in the aggregometer needs to be consistent for all samples, as this can influence the aggregation kinetics.
Calcium Mobilization Assays
Q6: I am not seeing a calcium signal (or the signal is very weak) after adding MethADP to my cells.
A6: A lack of a calcium signal can be due to issues with the cells, the reagents, or the detection method.
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Confirm P2Y1 Receptor Expression: Ensure that the cell line you are using expresses a sufficient level of functional P2Y1 receptors.
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Check Cell Health and Loading: Verify that the cells are healthy and have been properly loaded with the calcium indicator dye (e.g., Fluo-4 AM). Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the dye is functional and that the cells can produce a calcium signal.
-
Optimize Agonist Concentration: The concentration of MethADP may be too low. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.
-
Review Assay Buffer Composition: The presence of calcium in the extracellular buffer is crucial for a sustained calcium signal. Ensure your assay buffer contains an appropriate concentration of calcium.
-
Consider Receptor Desensitization: If cells are pre-exposed to agonists or are in a serum-containing medium for too long, the P2Y1 receptors may become desensitized. Serum-starving the cells for a few hours before the experiment can sometimes help.
Q7: The baseline fluorescence in my calcium assay is high, leading to a poor signal-to-noise ratio.
A7: A high baseline can obscure the signal from MethADP stimulation. Here are some potential causes and solutions:
-
Incomplete Dye Hydrolysis or Leakage: Ensure that the AM ester form of the calcium indicator has been completely hydrolyzed by intracellular esterases. Incomplete hydrolysis can lead to compartmentalization of the dye in organelles, contributing to a high background. Dye leakage from the cells can also increase background fluorescence. Lowering the incubation temperature during dye loading may help.
-
Cellular Autofluorescence: Some cell types have high intrinsic fluorescence. To correct for this, measure the fluorescence of unloaded cells and subtract this value from your experimental readings.
-
Instrument Settings: Optimize the gain settings on your fluorescence plate reader or microscope to maximize the signal from your positive control while minimizing the baseline.
-
Improve Signal-to-Noise Ratio: Adding secondary emission and excitation filters to your microscope setup can help reduce excess background noise and improve the signal-to-noise ratio.
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound-based assays to aid in experimental design and data interpretation.
Table 1: Recommended Concentration Ranges for Platelet Aggregation Assays
| Parameter | Recommended Range | Notes |
| MethADP Concentration | 1 - 20 µM | The optimal concentration should be determined empirically for each platelet donor and experimental setup. |
| Platelet Count in PRP | 200 - 400 x 10⁹/L | Adjusting the platelet count to be within this range can improve reproducibility.[2] |
| Anticoagulant (Sodium Citrate) | 3.2% (0.109 M) | Use a fixed concentration and a 9:1 blood-to-anticoagulant ratio.[2] |
Table 2: Typical Parameters for P2Y1 Receptor Calcium Mobilization Assays
| Parameter | Typical Value/Range | Notes |
| MethADP EC₅₀ (HEK293 cells) | 1.1 - 1.5 µM | The EC₅₀ can vary depending on the cell line and P2Y1 receptor expression level.[4] |
| MethADP EC₅₀ (CHO-K1 cells) | 58 - 67 nM | The presence of probenecid can affect the measured EC₅₀ value.[4] |
| Fluo-4 AM Loading Concentration | 1 - 5 µM | The optimal concentration should be determined to achieve adequate signal without causing cytotoxicity. |
| Assay Signal-to-Background Ratio | 3.9 - 5.5 | This can vary based on the cell type, receptor expression, and assay kit used.[4] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood from a healthy, consenting donor who has not taken any anti-platelet medication for at least 10 days. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first few milliliters of blood to avoid collecting tissue factor-activated platelets.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the platelets and red blood cells. Collect the supernatant, which is the PPP.
-
Assay Procedure: a. Turn on the aggregometer and allow it to warm up to 37°C. b. Place a cuvette with PPP into the aggregometer and set the 100% aggregation baseline. c. Place a cuvette with PRP into the aggregometer and set the 0% aggregation baseline. d. Add a stir bar to a new cuvette containing PRP and place it in the sample well. e. Add a specific volume of this compound solution to achieve the desired final concentration and start the recording. f. Monitor the change in light transmission for a set period (e.g., 5-10 minutes) to record the aggregation curve.
Protocol 2: Calcium Mobilization Assay in a 96-well Plate Format
-
Cell Culture: Plate cells expressing the P2Y1 receptor in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: a. Prepare a loading buffer containing a calcium indicator dye such as Fluo-4 AM (typically 1-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye leakage. b. Remove the cell culture medium and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Assay Procedure: a. After incubation, you may choose to wash the cells with assay buffer or proceed with a no-wash protocol, depending on the assay kit instructions. b. Prepare a dilution series of this compound in the assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x). c. Place the 96-well plate into a fluorescence plate reader equipped with an automated injector. d. Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). e. Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds). f. Inject the MethADP solution into the wells and continue to record the fluorescence signal over time (e.g., for 1-2 minutes) to capture the calcium mobilization kinetics.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway initiated by MethADP.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Caption: Troubleshooting Decision Tree for MethADP Assays.
References
Validation & Comparative
A Comparative Guide to the P2Y Agonist 2-Methylthioadenosine Diphosphate (MethADP)
This guide provides a detailed comparison of MethADP trisodium (2-MeS-ADP trisodium) and its conformationally constrained analogue, MRS2365, against other common P2Y receptor agonists. It is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling. While 2-MeS-ADP is a potent agonist, it lacks selectivity among the ADP-sensitive P2Y receptors. In contrast, its derivative, MRS2365, offers exceptional selectivity for the P2Y1 receptor subtype, making it a critical tool for delineating the specific functions of this receptor.
Performance Comparison of P2Y Agonists
The following table summarizes the potency (EC50 or pEC50 values) of various agonists at different human P2Y receptor subtypes. Lower EC50 values indicate higher potency. This data highlights the non-selective nature of 2-MeS-ADP and the high selectivity of its analogue, MRS2365.
| Agonist | P2Y1 Receptor | P2Y12 Receptor | P2Y13 Receptor | Other P2Y Receptors | Selectivity Profile |
| 2-MeS-ADP Trisodium | pEC50: 8.29 (~5 nM)[1] | EC50: 5 nM[1] | EC50: 19 nM[1] | pEC50: 5.75 (rat P2Y6)[1] | Potent, Non-selective (P2Y1, P2Y12, P2Y13)[2][3] |
| MRS2365 | EC50: 0.4 nM[4] | No Agonist Activity[2] | Very Low Agonist Activity[2] | >10,000-fold selectivity vs P2Y12/P2Y13[4] | Highly Potent and Selective for P2Y1[4][5] |
| ADP (Endogenous) | Full Agonist[6] | Full Agonist[7] | Full Agonist[7] | - | Endogenous, Non-selective (P2Y1, P2Y12, P2Y13) |
| ATP (Endogenous) | Partial Agonist[6] | Antagonist[7] | Full Agonist[7] | Agonist at P2Y2, P2Y11[7] | Activates multiple P2Y subtypes |
Signaling Pathways and Agonist Action
P2Y receptors are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. The ADP-sensitive receptors P2Y1, P2Y12, and P2Y13 couple to different G proteins, leading to varied cellular responses.
Experimental Protocols for Agonist Validation
Validating the selectivity of a P2Y agonist involves a series of in vitro experiments using recombinant cell lines and functional assays.
1. Receptor Activity Assay in Recombinant Cells
This protocol is used to determine the potency (EC50) and efficacy of agonists at specific P2Y receptor subtypes expressed in a controlled environment.
-
Objective: To quantify agonist-induced signaling for individual P2Y receptor subtypes.
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or COS-7 cells are cultured.[2] Cells are then transiently transfected with a plasmid DNA encoding the specific human P2Y receptor subtype (e.g., P2Y1, P2Y12, or P2Y13).
-
Signaling Pathway Redirection (for Gi-coupled receptors): For Gi-coupled receptors like P2Y12 and P2Y13, a chimeric G-protein, Gαq/i, is co-expressed.[2] This protein allows the Gi-mediated signal to activate the phospholipase C (PLC) pathway, which is measurable via inositol phosphate accumulation, thereby standardizing the readout across Gq and Gi-coupled receptors.
-
Agonist Stimulation: Transfected cells are incubated with increasing concentrations of the test agonist (e.g., 2-MeS-ADP, MRS2365).
-
Quantification of Inositol Phosphates (IPs): The accumulation of intracellular inositol phosphates (a downstream product of PLC activation) is measured. This is typically done using a radioactive assay with [³H]-myo-inositol or commercially available fluorescence-based kits.[2]
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to determine agonist potency.
-
2. Platelet Aggregation Assay
This is a functional assay that leverages the distinct roles of P2Y1 and P2Y12 receptors in hemostasis to confirm agonist selectivity.
-
Objective: To functionally validate P2Y1 selectivity in a native biological system.
-
Methodology:
-
Preparation: Platelet-rich plasma is prepared from fresh human blood samples.
-
Assay: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the platelet suspension.
-
Stimulation:
-
Addition of ADP (a non-selective agonist) induces a primary wave of aggregation (platelet shape change, mediated by P2Y1) followed by a secondary, sustained wave of aggregation (requiring P2Y12 activation).[2]
-
Addition of a selective P2Y1 agonist like MRS2365 induces only the initial shape change but fails to cause the secondary, sustained aggregation.[2]
-
-
Analysis: The response profile confirms whether the agonist is selective for P2Y1 or activates both P2Y1 and P2Y12.
-
Conclusion
The validation of a P2Y agonist requires a multi-faceted approach combining quantitative analysis in recombinant systems with functional assays in native tissues. The data clearly demonstrates that while MethADP (2-MeS-ADP) trisodium is a potent agonist, it is not selective, activating P2Y1, P2Y12, and P2Y13 receptors with similar high potency. For researchers needing to isolate the effects of P2Y1 activation, the conformationally constrained analogue MRS2365 is a superior tool, offering exceptional potency and selectivity. Its ability to trigger P2Y1-mediated platelet shape change without inducing full aggregation is a clear functional validation of its selectivity.[2] The choice between these agonists should therefore be dictated by the experimental need for subtype selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y Receptor Agonists Products: R&D Systems [rndsystems.com]
- 4. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MethADP Trisodium Cross-Reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of MethADP (2-Methylthioadenosine diphosphate) trisodium, a potent purinergic agonist, with various P2Y and P2X receptor subtypes. The information is supported by experimental data from peer-reviewed studies, offering insights into its selectivity and potential applications in research.
Summary of MethADP Trisodium Activity at Purinergic Receptors
This compound is a well-established agonist primarily targeting the ADP-sensitive P2Y receptors: P2Y1, P2Y12, and P2Y13.[1][2] It exhibits high potency at these subtypes, inducing downstream signaling cascades that mediate a range of physiological responses, most notably platelet aggregation.[1][2] While it is a powerful tool for studying these specific receptors, understanding its activity at other purinergic receptors is crucial for interpreting experimental results and for its potential development as a selective pharmacological agent.
Quantitative Comparison of this compound Potency
The following table summarizes the reported potency (EC50 and pEC50 values) of this compound at various human and rat purinergic P2Y receptors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Receptor Subtype | Species | Potency (EC50) | Potency (pEC50) | Reference |
| P2Y1 | Human | - | 8.29 | [1][2] |
| P2Y12 | Human | 5 nM | - | [1][2] |
| P2Y13 | Human | 19 nM | - | [1][2] |
| P2Y13 | Mouse | 6.2 nM | - | [1] |
| P2Y6 | Rat | - | 5.75 | [1][2] |
Based on the available data, this compound demonstrates the highest potency for the human P2Y12 receptor, followed by the human P2Y1 and P2Y13 receptors. Its activity at the rat P2Y6 receptor is considerably lower. Notably, purified ADP and AMP are reported to be inactive at P2X receptors, and while 2-MeSATP (a related compound) shows activity at some P2X subtypes, MethADP (2-MeSADP) is generally considered selective for P2Y receptors.[3]
Signaling Pathways of Key P2Y Receptors
The activation of P2Y1 and P2Y12 receptors by this compound initiates distinct downstream signaling cascades, which are crucial for their physiological effects, particularly in platelets.
P2Y1 Receptor Signaling
The P2Y1 receptor is a Gq-coupled receptor.[4][5] Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This pathway is primarily responsible for platelet shape change, an initial step in aggregation.[6]
P2Y12 Receptor Signaling
The P2Y12 receptor is coupled to Gi proteins.[7][8] Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP, along with the activation of phosphoinositide 3-kinase (PI3K), contributes to the amplification of platelet activation and sustained aggregation.[7][8]
Experimental Protocols
The determination of this compound's activity at purinergic receptors typically involves functional assays that measure the downstream consequences of receptor activation. Below are overviews of two common experimental methodologies.
Calcium Mobilization Assay
This assay is widely used to assess the activity of Gq-coupled P2Y receptors, such as P2Y1.[9] It measures the increase in intracellular calcium concentration following receptor activation. The Fluorometric Imaging Plate Reader (FLIPR) system is a common platform for this assay.[10][11]
General Workflow:
-
Cell Culture: Cells expressing the target P2Y receptor (either endogenously or through recombinant expression) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] The AM ester form allows the dye to cross the cell membrane.
-
Incubation: The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.
Platelet Aggregation Assay
This assay directly measures the primary physiological effect of this compound on platelets. Light Transmission Aggregometry (LTA) is considered the gold standard for this measurement.[12][13]
General Workflow:
-
Blood Collection: Whole blood is collected from healthy donors into an anticoagulant (e.g., citrate).
-
PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed.[14] Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference.
-
Assay Setup: PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. The instrument measures the amount of light transmitted through the PRP.
-
Agonist Addition: this compound is added to the PRP to induce aggregation.
-
Light Transmission Measurement: As platelets aggregate, the PRP becomes clearer, allowing more light to pass through to a photocell.[12][14] The change in light transmission is recorded over time.
-
Data Analysis: The extent of aggregation is quantified and can be used to determine the potency of the agonist.
Conclusion
This compound is a potent and valuable tool for studying the P2Y1, P2Y12, and P2Y13 receptors. Its high potency at these subtypes, coupled with its relative selectivity over P2X receptors, makes it a standard agonist in platelet research and related fields. However, researchers should be mindful of its activity at multiple P2Y subtypes when designing experiments and interpreting data. For studies requiring a more selective activation of the P2Y1 receptor, other analogs such as (N)-methanocarba-2MeSADP (MRS2365) may be more suitable. This guide provides a foundational understanding of this compound's cross-reactivity, and for more detailed investigations, consulting the primary literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 11. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 12. ashpublications.org [ashpublications.org]
- 13. plateletservices.com [plateletservices.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Comparative Analysis of 2-MeSADP from Different Commercial Sources: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 2-Methylthioadenosine diphosphate (2-MeSADP) from various commercial sources. Intended for researchers, scientists, and drug development professionals, this document outlines key quality control parameters and experimental protocols to assess the purity, potency, and stability of 2-MeSADP, a potent P2Y12 receptor agonist crucial for in vitro studies of platelet activation.
Introduction to 2-MeSADP and the P2Y12 Receptor
2-MeSADP is a stable analog of adenosine diphosphate (ADP) and a selective agonist for the P2Y1, P2Y12, and P2Y13 purinergic receptors.[1][2][3] Its primary use in research is to induce platelet aggregation and inhibit adenylyl cyclase activity through the Gi-coupled P2Y12 receptor, a key player in thrombosis and hemostasis.[2][3] The activation of the P2Y12 receptor by an agonist like 2-MeSADP initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and promotes platelet aggregation. Given its central role in platelet research, the quality and performance of commercially available 2-MeSADP are of paramount importance for generating reliable and reproducible experimental data.
Commercial Sources and Stated Specifications
Several well-known suppliers provide 2-MeSADP for research purposes. The table below summarizes the information readily available from some of these vendors. Researchers are encouraged to consult the certificate of analysis (CoA) for batch-specific data.
| Commercial Source | Stated Purity | Formulation | CAS Number |
| MedChemExpress | ≥98% (often batch-specific, e.g., 99.40%)[2] | Trisodium salt | 475193-31-8[2] |
| R&D Systems (Tocris) | ≥98% (HPLC)[1] | Trisodium salt | 475193-31-8[1] |
| Cayman Chemical | Not explicitly stated, but product data is provided | Sodium salt | 475193-31-8 |
Recommended Quality Control Experiments
To ensure the quality and consistency of 2-MeSADP from any commercial source, the following experimental validations are recommended.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To independently verify the purity of the 2-MeSADP compound and to detect the presence of any contaminants, such as 2-MeSATP, which could affect experimental outcomes.[4]
Experimental Protocol:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Gradient: A linear gradient from 0% to 25% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 275 nm.
-
Sample Preparation: Dissolve 2-MeSADP in water or a suitable buffer to a final concentration of 1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity is calculated by dividing the peak area of 2-MeSADP by the total peak area of all components.
Potency Determination via Platelet Aggregation Assay
Objective: To determine the functional potency of 2-MeSADP from different sources by measuring its ability to induce platelet aggregation. The effective concentration 50 (EC50) value will be the key readout.
Experimental Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.[5]
-
Use 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[6]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.[5]
-
-
Platelet Aggregometry:
-
Use a light transmission aggregometer.
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add a stir bar to the cuvette containing PRP and place it in the aggregometer, setting the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.[5]
-
Add increasing concentrations of 2-MeSADP (e.g., 0.1 nM to 1 µM) to the PRP and record the aggregation for at least 5 minutes.
-
Plot the maximum aggregation percentage against the log concentration of 2-MeSADP to determine the EC50 value.
-
Functional Assessment via cAMP Accumulation Assay
Objective: To confirm that 2-MeSADP is functionally active at its target receptor by measuring the inhibition of forskolin-stimulated cAMP production in a cell line expressing the P2Y12 receptor or in platelets.
Experimental Protocol:
-
Cell Culture (for cell-based assay):
-
Use a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96-well plate and grow to confluency.
-
-
cAMP Measurement:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C.
-
Add varying concentrations of 2-MeSADP and incubate for 10 minutes.
-
Stimulate the cells with a known concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
The potency of 2-MeSADP is determined by its ability to inhibit forskolin-induced cAMP accumulation.
-
Stability Assessment
Objective: To evaluate the stability of 2-MeSADP in solution under typical experimental storage conditions.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 2-MeSADP (e.g., 10 mM in water or buffer).
-
Aliquot the stock solution and store at different conditions (e.g., 4°C, -20°C, and -80°C).
-
-
Analysis:
-
At various time points (e.g., 0, 1, 2, 4, and 8 weeks), thaw an aliquot from each storage condition.
-
Assess the purity of the stored sample using the HPLC method described above.
-
Determine the potency of the stored sample using the platelet aggregation assay to check for any loss of function.
-
A significant decrease in the main peak area in HPLC or a rightward shift in the EC50 curve from the platelet aggregation assay would indicate degradation.
-
Data Presentation
The quantitative data from the above experiments should be summarized in tables for easy comparison.
Table 1: Purity Assessment by HPLC
| Commercial Source | Batch Number | Purity at T=0 (%) | Purity after 4 weeks at -20°C (%) |
| Supplier A | XXXXX | ||
| Supplier B | YYYYY | ||
| Supplier C | ZZZZZ |
Table 2: Potency in Platelet Aggregation Assay
| Commercial Source | Batch Number | EC50 (nM) |
| Supplier A | XXXXX | |
| Supplier B | YYYYY | |
| Supplier C | ZZZZZ |
Table 3: Functional Activity in cAMP Assay
| Commercial Source | Batch Number | IC50 (nM) for inhibition of forskolin-stimulated cAMP |
| Supplier A | XXXXX | |
| Supplier B | YYYYY | |
| Supplier C | ZZZZZ |
Visualizations
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling cascade initiated by 2-MeSADP.
Experimental Workflow for Comparative Analysis
References
- 1. 2-Methylthioadenosine diphosphate trisodium salt | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of α,β-methylene ADP in Halting Adenosine Production: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting adenosine production is critical. This guide provides an objective comparison of α,β-methylene ADP (AOPCP) with other notable inhibitors, supported by experimental data and detailed protocols to aid in the validation of their inhibitory effects.
Adenosine, a key signaling nucleoside, plays a pivotal role in various physiological and pathological processes. Its production in the extracellular space is tightly regulated by a cascade of ecto-nucleotidases, primarily CD39 and CD73. Inhibiting this pathway is a significant area of research, particularly in immuno-oncology and inflammation. α,β-methylene ADP, a stable analog of ADP, has long been recognized as a potent competitive inhibitor of ecto-5'-nucleotidase (CD73), the enzyme responsible for the final step of adenosine generation from AMP. This guide delves into the efficacy of α,β-methylene ADP and its derivatives in comparison to other inhibitors targeting the adenosine production pathway.
Comparative Efficacy of Adenosine Production Inhibitors
The inhibitory potential of various compounds targeting the principal enzymes in the extracellular adenosine production pathway, CD39 and CD73, has been quantified in numerous studies. The data presented below summarizes the inhibition constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for α,β-methylene ADP and its alternatives. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (Ki) / IC50 | Citation |
| α,β-methylene ADP (AOPCP) | CD73 | Human | Ki: 88 nM | [1] |
| CD73 | Rat | Ki: ~0.91 µM (for ADP, AOPCP is more potent) | [2] | |
| PSB-12379 | CD73 | Rat | Ki: 9.03 nM | [3][4] |
| PSB-12441 | CD73 | Rat | Ki: 7.23 nM | [3][4] |
| AB680 | CD73 | Human | Ki: 5 pM | [5] |
| ARL 67156 | CD39 | Human | Ki: 11 µM | [6][7] |
| NTPDase3 | Human | Ki: 18 µM | [7] | |
| NPP1 | Human | Ki: 12 µM | [7] | |
| POM-1 | NTPDases (1, 2, 3) | Recombinant | Effective inhibitor | [8] |
| Ecto-ATPase | Murine Macrophages | >70% inhibition at 100 µM | [9] |
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of inhibition and the experimental approach to validate it, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel NTPDase inhibitor sodium polyoxotungstate (POM-1) inhibits ATP breakdown but also blocks central synaptic transmission, an action independent of NTPDase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MethADP Trisodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MethADP trisodium's performance against other P2Y1 receptor agonists, supported by experimental data from independent studies. This document summarizes key quantitative findings, details experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation and application of this selective P2Y1 agonist.
This compound, scientifically known as (N)-methanocarba-2MeSADP or MRS2365, is a highly potent and selective agonist for the P2Y1 purinergic receptor.[1][2][3][4] Its selectivity makes it a valuable tool for dissecting the specific roles of the P2Y1 receptor in various physiological processes, most notably platelet activation and thrombosis.[1] This guide consolidates findings from multiple independent studies to provide a comprehensive overview of its performance characteristics in comparison to other relevant compounds.
Data Presentation: Comparative Agonist Potency
The following tables summarize the quantitative data on the potency of this compound (MRS2365) and other P2Y1 receptor agonists. The data is primarily presented as EC50 values, which represent the concentration of an agonist that gives half-maximal response.
| Agonist | Receptor Specificity | EC50 (nM) at human P2Y1 | Reference(s) |
| This compound (MRS2365) | P2Y1 Selective | 0.4 - 1.2 | [1][2][3][4] |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 | Sub-nanomolar to low nanomolar | [1] |
| ADP (endogenous agonist) | P2Y1, P2Y12, P2Y13 | ~3 (human) | [5] |
| ATP | P2Y1, P2Y2, P2Y11 | 1500 (human) | [5] |
| 2-(Hexylthio)AMP | P2Y1 | 59 (turkey) | [5] |
Table 1: Comparative Potency of P2Y1 Receptor Agonists. This table highlights the high potency and selectivity of this compound (MRS2365) for the human P2Y1 receptor compared to the endogenous agonist ADP and other synthetic analogs.
| Agonist | Effect on Platelet Aggregation | Signaling Pathway Bias | Reference(s) |
| This compound (MRS2365) | Induces shape change but not sustained aggregation alone | Biased towards Gq pathway | [1] |
| 2-MeSADP | Induces sustained aggregation | Activates both Gq (P2Y1) and Gi (P2Y12) pathways | [1] |
| ADP | Induces sustained aggregation | Activates both Gq (P2Y1) and Gi (P2Y12) pathways | [6] |
| Ap3A, NAD+, ADP-ribose, Up4A | Do not induce aggregation, but mediate chemotaxis | Biased towards non-canonical RhoA/Rac1 pathways | [6] |
Table 2: Functional Comparison of P2Y1 Receptor Agonists on Human Platelets. This table illustrates the functional differences between various P2Y1 agonists, demonstrating the unique ability of this compound to selectively activate the P2Y1 receptor and induce platelet shape change without causing full aggregation, a hallmark of its selectivity.
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 Receptor Gq Signaling Pathway.
Experimental Workflow for Platelet Aggregation Assay
Caption: Platelet Aggregation Assay Workflow.
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol is a synthesized representation from established methodologies for studying the effects of P2Y1 receptor agonists on platelet function.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole human blood into tubes containing 3.8% sodium citrate as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant PRP.
2. Platelet Count Standardization:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
3. Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add the desired concentration of the test agonist (e.g., this compound, ADP) to the PRP in an aggregometer cuvette with a magnetic stir bar.
-
Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
The extent of aggregation is typically quantified as the maximum percentage change in light transmission, with 100% being the light transmission through a PPP blank.
4. Data Analysis:
-
Generate dose-response curves by plotting the percentage of platelet aggregation against different concentrations of the agonist.
-
Calculate the EC50 value for each agonist to determine its potency.
This guide provides a foundational understanding of this compound (MRS2365) in the context of P2Y1 receptor activation. The presented data and protocols, sourced from independent research, confirm its utility as a potent and selective tool for investigating P2Y1-mediated signaling pathways. Researchers are encouraged to consult the cited literature for more detailed information and specific experimental conditions.
References
- 1. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRS 2365 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of platelet P2Y1 receptors by different endogenous nucleotides leads to functional selectivity via biased signalling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methadone Hydrochloride: A Guide for Laboratory Professionals
For the safe and compliant disposal of Methadone Hydrochloride, a DEA Schedule II controlled substance, it is imperative to adhere to stringent federal and local regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals. Please note that a specific search for "MethADP trisodium" did not yield distinct disposal protocols; the following information is based on established procedures for Methadone Hydrochloride.
Methadone Hydrochloride is a potent synthetic opioid agonist with a high potential for abuse, necessitating meticulous handling and disposal to prevent diversion and environmental contamination.[1] Improper disposal can pose significant risks to public health and safety.
Core Disposal Principles for Methadone Hydrochloride in a Laboratory Setting
The primary objective for the disposal of Methadone Hydrochloride is to render it non-retrievable, meaning it cannot be transformed to a physical or chemical state as a controlled substance or controlled substance analogue. The Drug Enforcement Administration (DEA) has indicated that incineration is currently the only destruction method they have reviewed that achieves this "non-retrievable" standard.[2]
It is crucial to distinguish between "inventory" and "wastage" of controlled substances, as the disposal requirements differ.[2]
-
Inventory: This refers to any stock of controlled substances that has not been administered or dispensed. Examples include expired, recalled, or otherwise unwanted vials, patches, or solutions of Methadone Hydrochloride.[2]
-
Wastage: This term typically applies to the residual amount of a controlled substance left over after administration to a patient (e.g., in a clinical research setting). The DEA does not mandate that wastage be rendered non-retrievable, but it must be properly recorded and secured to prevent diversion.[2]
Step-by-Step Disposal Protocol for Methadone Hydrochloride Inventory
-
Segregation and Secure Storage: Immediately segregate any Methadone Hydrochloride designated for disposal from active stock to prevent accidental use. Store it in a securely locked, substantially constructed cabinet or safe, accessible only to authorized personnel.
-
Engage a DEA-Registered Reverse Distributor: The required method for disposing of inventoried controlled substances is through a DEA-registered reverse distributor.[2] These entities are authorized to receive controlled substances for the purpose of destruction.
-
Documentation (DEA Form 41): While the reverse distributor will typically handle the final completion and submission of DEA Form 41 (Registrants Inventory of Drugs Surrendered), the registrant is responsible for maintaining accurate records of the transfer.
-
Packaging and Transportation: Follow the specific instructions provided by the reverse distributor for packaging and preparing the Methadone Hydrochloride for transport. Ensure all containers are properly labeled.
-
Confirmation of Destruction: The reverse distributor will issue a certificate or other documentation confirming the destruction of the controlled substance. Retain this documentation with your controlled substance records.
Disposal of Contaminated Materials and Empty Containers
-
Trace Contaminated Items: Personal protective equipment (PPE), empty vials, and other materials with trace amounts of Methadone Hydrochloride should be disposed of in accordance with your institution's policies for chemical or pharmaceutical waste. For items that held a P-listed drug, the packaging must also be disposed of as hazardous waste.[3]
-
Spill Cleanup: In the event of a spill, consult the Safety Data Sheet (SDS). Absorb the spill with an inert material and place it in a designated, sealed container for hazardous waste disposal. Report the spill to your institution's environmental health and safety department.
Quantitative Data Summary
While specific concentration limits for disposal are not typically provided, the following toxicological data underscores the potency of Methadone Hydrochloride and the need for stringent disposal practices:
| Data Point | Value | Species | Reference |
| LD50 Oral | 30 mg/kg | Rat | [4][5] |
| Intraperitoneal LD50 | 11 mg/kg | Rat | [5] |
| Subcutaneous LD50 | 12 mg/kg | Rat | [5] |
Chemical Incompatibility Considerations
Methadone Hydrochloride is incompatible with alkalis, oxidizing agents, iodides, and mercury salts.[1] Avoid mixing it with these substances during the disposal process to prevent hazardous reactions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methadone Hydrochloride in a laboratory setting.
Caption: Disposal Decision Workflow for Methadone Hydrochloride.
Environmental Hazards
Methadone can persist in waterways and react with wastewater disinfectants to form carcinogenic compounds.[6] Therefore, proper disposal via incineration is critical to prevent environmental contamination.
Disposal of Household Methadone Medication
For informational purposes, unused or expired methadone prescribed for personal use should ideally be taken to a DEA-authorized collection site.[7] If a take-back program is not available, the FDA provides guidance for household disposal, which involves mixing the medication (without crushing) with an unappealing substance like cat litter or coffee grounds, placing it in a sealed bag, and discarding it in the trash.[8][9] Flushing is not recommended unless specifically instructed.[7]
References
- 1. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Scientists trace cancer-causing chemical in drinking water back to methadone | PBS News [pbs.org]
- 7. dea.gov [dea.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Essential Safety and Handling Guide for MethADP Trisodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MethADP (2-Methylthioadenosine 5'-diphosphate) trisodium salt. The following procedures are based on best practices for handling similar nucleotide trisodium salts and are intended to ensure a safe laboratory environment.
Immediate Safety Precautions
While specific hazard data for MethADP trisodium salt is not fully available, it is prudent to handle it as a potentially irritating compound, particularly in its powdered form. The primary routes of exposure are inhalation of dust, and contact with eyes and skin.
Operational Plan: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound salt.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required if there is a risk of splashing.[1][2] |
| Hand Protection | Nitrile or PVC disposable gloves. | Inspect gloves for pinholes before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3][4] |
| Body Protection | Laboratory coat or impervious clothing. | Should be worn at all times to prevent skin contact.[2][5] |
| Respiratory Protection | Dust mask or respirator. | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust is generated.[1][3] |
Experimental Workflow: PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound salt.
Handling and Storage
-
Ventilation : Use in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form to minimize dust generation.[1][6]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][3]
-
Storage : Store in a tightly sealed container in a cool, dry place.[5]
Disposal Plan
As this compound salt is not classified as a hazardous material based on information for similar compounds, the following disposal procedures should be followed:
-
Solid Waste :
-
For small quantities of solid this compound salt, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.
-
This container can then be disposed of in the regular laboratory trash, provided it is not contaminated with other hazardous materials.[7]
-
-
Liquid Waste (Solutions) :
-
Aqueous solutions of this compound salt can typically be disposed of down the drain with copious amounts of water, assuming they do not contain other hazardous chemicals. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on aqueous waste disposal.
-
-
Contaminated Materials :
-
Gloves, wipes, and other materials contaminated with this compound salt should be placed in a sealed bag and disposed of in the regular laboratory trash.
-
-
Empty Containers :
-
Rinse empty containers thoroughly with water. The rinsate can be poured down the drain. Deface the label on the container before disposing of it in the appropriate recycling or trash receptacle.[7]
-
Disclaimer : This information is provided as a general guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical before use. If an SDS for this compound salt becomes available, its recommendations should supersede the information provided here.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
